(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3R)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSGCGCUBPXBR-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-44-0 | |
| Record name | 3-Pyrrolidinecarboxylic acid, (3R)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate basic properties
An In-Depth Technical Guide to the Basic Properties and Handling of (R)-Methyl Pyrrolidine-3-carboxylate Trifluoroacetate
Executive Summary
This compound is a chiral building block of significant interest in pharmaceutical and agrochemical research. Its utility is derived from the stereodefined pyrrolidine scaffold, which is a common motif in a multitude of biologically active molecules. This guide provides a detailed examination of the core chemical principles governing its basicity, a critical parameter for its application in synthesis. We will dissect the structural and electronic factors influencing the reactivity of the pyrrolidine nitrogen, clarify the often-overlooked role of the trifluoroacetate counterion, and provide practical, field-proven protocols for its handling and use in common synthetic transformations. This document is intended for researchers, chemists, and drug development professionals who utilize chiral amines in the synthesis of complex molecular architectures.
Introduction to this compound
Chemical Structure and Stereochemistry
(R)-Methyl pyrrolidine-3-carboxylate is a bifunctional organic molecule. Its structure consists of a five-membered saturated nitrogen heterocycle (a pyrrolidine ring) substituted at the 3-position with a methyl ester group. The designation "(R)" specifies the absolute stereochemistry at the chiral center (C3), making it a valuable, enantiomerically pure starting material for asymmetric synthesis.
In its trifluoroacetate salt form, the secondary amine of the pyrrolidine ring is protonated, forming an ammonium cation. This is ionically paired with a trifluoroacetate (CF₃COO⁻) anion. This salt formation enhances the compound's stability and crystallinity, making it easier to handle and store compared to the corresponding free base.
Significance in Medicinal Chemistry and Organic Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] This prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved water solubility and the capacity to form key hydrogen bond interactions with biological targets.[2][3] As a chiral synthon, (R)-Methyl pyrrolidine-3-carboxylate allows for the precise installation of a three-dimensional architecture, which is critical for achieving selective binding to enzymes and receptors.[3] It serves as a precursor for a wide range of pharmaceuticals, including those targeting neurological disorders.[2][3]
Physicochemical Properties
The properties of (R)-Methyl pyrrolidine-3-carboxylate are often documented for its more common hydrochloride salt. The trifluoroacetate salt is expected to have similar physical characteristics, with the primary difference being the molecular weight of the counterion.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₃NO₄ (as TFA salt) | N/A |
| Molecular Weight | 243.18 g/mol (as TFA salt) | N/A |
| Molecular Formula (Parent) | C₆H₁₁NO₂ | [4] |
| Molecular Weight (Parent) | 129.16 g/mol | [4] |
| Appearance | Typically a white to off-white solid | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [5] |
Understanding the Basic Properties
The defining chemical characteristic of this molecule, from a synthetic utility standpoint, is the basicity of the secondary amine. Understanding the factors that control this property is paramount to its successful application in chemical reactions.
The Pyrrolidine Nitrogen as the Basic Center
The basicity of (R)-Methyl pyrrolidine-3-carboxylate originates from the lone pair of electrons on the sp³-hybridized nitrogen atom within the pyrrolidine ring. This lone pair is available to accept a proton (acting as a Brønsted-Lowry base) or to attack an electrophilic center (acting as a Lewis base/nucleophile). The inherent basicity of the pyrrolidine ring system is relatively high for a secondary amine due to its cyclic and non-aromatic nature.[6]
Electronic Effects on Basicity: A Comparative Analysis
While the pyrrolidine core is basic, the substitution pattern significantly modulates this property. The presence of the methyl carboxylate group at the C3 position exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon framework. This effect pulls electron density away from the nitrogen atom, making its lone pair less available for donation. Consequently, the amine is less basic than unsubstituted pyrrolidine.
Caption: Inductive electron withdrawal by the C3-ester group reduces the basicity of the pyrrolidine nitrogen.
The Role of the Trifluoroacetate Counterion
It is critical to recognize that the title compound is a salt. Trifluoroacetic acid (TFA) is a very strong acid (pKa ≈ 0.2), meaning its conjugate base, trifluoroacetate, is exceptionally weak.[7] In the solid state and in neutral solution, the pyrrolidine nitrogen exists in its protonated, cationic (ammonium) form.
This has a profound practical implication: The compound, as supplied, is not a free base and cannot act as a nucleophile or base in a reaction. To unmask the reactive free amine, it must be treated with an auxiliary base. This process is commonly referred to as "free-basing." The chosen base should be strong enough to deprotonate the pyrrolidinium cation but should ideally be non-nucleophilic to avoid competing side reactions. Common choices include tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
The presence of the TFA counterion can also have unintended consequences, particularly in biological assays where residual TFA has been shown to interfere with cell-based experiments and alter the physicochemical properties of peptides and other molecules.[8][9][10]
Quantitative Analysis of Basicity (pKa)
| Compound | Solvent | pKa of Conjugate Acid (pKaH) | Reference |
| Pyrrolidine | Water | 11.27 | [6] |
| Pyrrolidine | Acetonitrile | ~19.56 | [6][11] |
| (R)-Methyl pyrrolidine-3-carboxylate | Acetonitrile (Estimated) | ~14-16 | Expert Estimation |
| 2-(Trifluoromethyl)pyrrolidine | Acetonitrile | 12.6 | [11] |
The significant drop in basicity from unsubstituted pyrrolidine is evident. The solvent also plays a crucial role; pKa values are generally higher in aprotic solvents like acetonitrile compared to water.[11]
Practical Applications and Reaction Protocols
General Considerations for Reactions
When using this compound as a nucleophile (e.g., in acylation, alkylation, or reductive amination), the addition of at least one molar equivalent of a suitable tertiary amine base is mandatory to generate the active free amine in situ.
Caption: General workflow for utilizing the TFA salt in a reaction requiring the free amine.
Experimental Protocol: N-Acylation of (R)-Methyl Pyrrolidine-3-carboxylate
This protocol describes a standard procedure for the N-acetylation of the title compound, a common transformation in drug discovery.
Objective: To synthesize (R)-Methyl 1-acetylpyrrolidine-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Acetyl chloride (AcCl) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Free-Basing: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 10 minutes. A salt (triethylammonium trifluoroacetate) may precipitate.
-
Addition of Electrophile: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure (R)-Methyl 1-acetylpyrrolidine-3-carboxylate.
Safety and Handling
While specific data for the trifluoroacetate salt is limited, the safety profile can be inferred from the hydrochloride salt and the parent compound.[12]
-
Hazard Identification: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[3] Wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture absorption and degradation.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically versatile and valuable chiral building block. Its utility is fundamentally tied to the basicity and nucleophilicity of its secondary amine. A thorough understanding of the electronic deactivation caused by the C3-ester group and, most importantly, the necessity of neutralizing the trifluoroacetate salt with an auxiliary base are crucial for its effective use. By following the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this important synthon into their synthetic strategies, enabling the efficient construction of complex, stereodefined molecules for drug discovery and development.
References
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
PubMed Central (PMC). (n.d.). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]
-
PubChem. (n.d.). (R)-methyl pyrrolidine-3-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Retrieved from [Link]
-
SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]
-
PubMed Central (PMC). (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. Retrieved from [Link]
-
ResearchGate. (2025). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone?. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]
-
MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Retrieved from [Link]
-
ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Retrieved from [Link]
-
YouTube. (2021). Basicity of Pyridine Pyrrole and Pyrrolidine 1. Retrieved from [Link]
-
ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 4. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 874964-22-4|(R)-Methyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate CAS number 1523530-44-0
An In-Depth Technical Guide to (R)-Methyl Pyrrolidine-3-carboxylate Trifluoroacetate
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 1523530-44-0), a chiral building block of significant interest in medicinal chemistry and drug development. While direct literature on this specific trifluoroacetate salt is sparse, this guide synthesizes data from its corresponding free base, its widely characterized hydrochloride salt, and established principles of salt formation and analysis. We will delve into the physicochemical properties, synthesis, analytical characterization, and applications of this compound, with a particular focus on the practical implications of the trifluoroacetate counter-ion for researchers and drug development professionals. This guide is intended to serve as a foundational resource, bridging the gap between available data and practical laboratory application.
The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in natural products, vitamins, and approved pharmaceuticals underscores its utility as a versatile scaffold.[3][4] Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure, a phenomenon known as "pseudorotation".[1][2][5] This 3D geometry allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1][5]
The stereochemistry of the pyrrolidine scaffold is paramount. The introduction of a chiral center, as in (R)-Methyl pyrrolidine-3-carboxylate, can profoundly influence biological activity. For instance, the (R)-configuration at the 3-position of a methylpyrrolidine has been shown to promote potent and selective antagonism of the estrogen receptor α (ERα), a key target in breast cancer therapy.[1] This highlights the critical role of stereoisomerism in defining a compound's pharmacological profile, making enantiomerically pure building blocks like the title compound indispensable for modern drug discovery programs.[1][2]
Physicochemical Properties and the Trifluoroacetate Counter-ion
Understanding the physicochemical properties of a building block is fundamental to its effective use. While data for the trifluoroacetate salt is not directly published, we can infer its characteristics by comparing the known properties of the free base, (R)-Methyl pyrrolidine-3-carboxylate, and its hydrochloride salt.
| Property | (R)-Methyl pyrrolidine-3-carboxylate (Free Base) | (R)-Methyl pyrrolidine-3-carboxylate HCl | (R)-Methyl pyrrolidine-3-carboxylate TFA (Inferred) |
| CAS Number | 428518-43-8[6] | 874964-22-4[7] | 1523530-44-0 |
| Molecular Formula | C₆H₁₁NO₂[6] | C₆H₁₂ClNO₂[7] | C₈H₁₂F₃NO₄ |
| Molecular Weight | 129.16 g/mol [6] | 165.62 g/mol | 243.18 g/mol |
| Appearance | - | Off-white to light yellow solid[8] | Likely a white to off-white solid |
| Solubility | Soluble in organic solvents | Likely soluble in water and alcohols | High solubility in water and polar organic solvents |
| LogP (for free base) | -0.2 (Calculated)[6] | - | - |
| Polar Surface Area | 38.3 Ų[6] | - | - |
Causality and Insights:
-
The Trifluoroacetate (TFA) Counter-ion: The TFA salt is formed by the protonation of the secondary amine in the pyrrolidine ring by trifluoroacetic acid (CF₃COOH).[9] This process is ubiquitous in peptide and small molecule synthesis, often occurring during reverse-phase high-performance liquid chromatography (RP-HPLC) purification where TFA is used as an ion-pairing agent.[10]
-
Impact on Properties: The TFA counter-ion significantly increases the molecular weight compared to the free base or the hydrochloride salt. It is expected to confer high crystallinity and good solubility in aqueous and polar organic solvents. However, TFA salts can sometimes be more hygroscopic and may result in a "fluffy" or less dense lyophilized solid compared to acetate salts.[10]
-
Regulatory Considerations: While common in research settings, trifluoroacetate salts face greater regulatory scrutiny for therapeutic candidates due to concerns about potential toxicity.[11] Therefore, the TFA salt is often exchanged for an acetate or hydrochloride salt during later stages of drug development.[10][11]
Synthesis and Purification Workflow
The synthesis of this compound involves two primary stages: the enantioselective synthesis of the pyrrolidine core and the subsequent salt formation.
Diagram: General Synthesis and Salt Formation Workflow
Caption: Synthetic pathway from precursors to the final TFA salt.
Experimental Protocol: Preparation of the Trifluoroacetate Salt
This protocol describes the conversion of the free base to the target trifluoroacetate salt.
-
Preparation: To a solution of (R)-Methyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous diethyl ether (Et₂O) or dichloromethane (DCM) (approx. 0.1 M concentration) at 0 °C, add trifluoroacetic acid (1.0 eq) dropwise with stirring.
-
Precipitation: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. A precipitate should form. If no precipitate forms, the solvent can be partially removed under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under high vacuum to constant weight.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (see Section 4).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the chiral building block.
Diagram: Analytical Characterization Workflow
Caption: Workflow for comprehensive analytical validation.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of the hydrochloride salt.[8] Key signals would include the methyl ester singlet (~3.7 ppm), and multiplets for the pyrrolidine ring protons. The N-H protons will likely appear as a broad signal at a downfield shift due to the acidic counter-ion.
-
¹⁹F NMR: A single, sharp peak corresponding to the -CF₃ group of the trifluoroacetate anion is expected around -76 ppm (relative to CFCl₃). This is a definitive test for the presence of the TFA counter-ion.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the parent cation [M+H]⁺ at an m/z corresponding to the free base (130.08).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a validated method for determining the enantiomeric excess (ee) of the title compound. The analysis is typically performed on the free base or a derivatized form.[12][13]
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase.
-
Instrumentation & Column:
-
System: HPLC with UV detection (e.g., 210 nm).
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel OD-H or similar column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (R) and (S) enantiomers.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100. A self-validating system requires an ee of ≥99%.
Applications in Drug Discovery
(R)-Methyl pyrrolidine-3-carboxylate and its salts are valuable intermediates in the synthesis of a wide range of biologically active molecules.[14] Their utility stems from the defined stereocenter and the two reactive functional groups: the secondary amine and the methyl ester.[15]
-
Kinase Inhibitors: The pyrrolidine scaffold can be elaborated to synthesize potent and selective kinase inhibitors, such as those targeting ERK1/2, which are implicated in various cancers.[8]
-
Neurological Disorders: This building block is frequently used in the development of compounds targeting the central nervous system (CNS).[14][15][16] The pyrrolidine nitrogen can be functionalized to modulate properties like blood-brain barrier penetration.
-
MDM2 Inhibitors: The spiro-pyrrolidine framework is a key feature of potent MDM2 inhibitors developed as cancer therapeutics. While not a direct precursor, this highlights the value of the pyrrolidine core in creating complex 3D structures for protein-protein interaction targets.[17]
-
Agrochemicals: The compound also serves as an intermediate in the formulation of pesticides and herbicides, contributing to improved crop protection.[14][16]
Diagram: Role as a Versatile Chemical Hub
Caption: Reactivity of the core scaffold leading to diverse applications.
Safety and Handling
While no specific safety data exists for the trifluoroacetate salt, the hazard profile can be reasonably extrapolated from the hydrochloride salt.
-
Hazard Identification (based on HCl salt): [18]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: [19]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[8] Recommended storage temperature is often 2-8°C.[8]
Conclusion
This compound is a valuable, enantiomerically pure building block for chemical synthesis. Although it is primarily an intermediate whose specific salt form is often a consequence of purification methodology, its underlying chiral scaffold is of high strategic value in drug discovery. Researchers using this compound should be proficient in its analytical characterization, particularly chiral HPLC, and be mindful of the physicochemical and regulatory implications of the trifluoroacetate counter-ion. This guide provides the foundational knowledge and practical protocols to enable its effective and safe use in the laboratory.
References
- Vulcanchem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride - 198959-37-4.
- American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride | CAS 198959-37-4.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z).
- Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride.
- Chemicalbook. (n.d.). (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4.
- BLD Pharm. (n.d.). 874964-22-4|(R)-Methyl pyrrolidine-3-carboxylate hydrochloride.
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- AiFChem. (n.d.). 428518-43-8 | (R)-Methyl pyrrolidine-3-carboxylate.
- PubChem. (n.d.). (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683.
- ACS Central Science. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- Faraday Discussions. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
- ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Sigma-Aldrich. (n.d.). Sodium trifluoroacetate USP Reference Standard.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352.
- Wikipedia. (n.d.). Trifluoroacetic acid.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- Chem-Impex. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- The Good Scents Company. (n.d.). sodium trifluoroacetate, 2923-18-4.
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 874964-22-4|(R)-Methyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to (R)-Methyl Pyrrolidine-3-carboxylate: Structure, Stereochemistry, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl pyrrolidine-3-carboxylate is a chiral molecule of significant interest in the pharmaceutical and chemical industries.[1] As a versatile building block, its distinct three-dimensional structure is pivotal in the synthesis of novel drug candidates, particularly those targeting neurological disorders.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds.[3] The specific stereochemistry at the C3 position, designated as (R), often dictates the molecule's biological activity, making enantiomerically pure forms highly valuable in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the structure, stereochemistry, and synthetic considerations for (R)-Methyl pyrrolidine-3-carboxylate, offering insights for its effective utilization in research and drug development.
Molecular Structure and Physicochemical Properties
The fundamental structure of (R)-Methyl pyrrolidine-3-carboxylate consists of a central pyrrolidine ring with a methyl carboxylate group attached to the third carbon atom.[2] The presence of a chiral center at this position gives rise to two enantiomers: (R) and (S).[2] The (R)-enantiomer, the focus of this guide, has a specific spatial arrangement that is crucial for its interaction with biological targets.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4][5] |
| IUPAC Name | methyl (3R)-pyrrolidine-3-carboxylate | [4] |
| SMILES | COC(=O)[C@@H]1CCNC1 | [4] |
| InChIKey | VVWWZOKQKXPVIV-RXMQYKEDSA-N | [4] |
| CAS Number | 428518-43-8 | [4] |
| Polar Surface Area | 38.3 Ų | [4][5] |
| logP | -0.2 | [4][5] |
The molecule's physicochemical properties, such as its moderate polarity and balanced lipophilicity, contribute to its utility in drug design.[2] These characteristics can influence factors like solubility and membrane permeability, which are critical for the bioavailability and efficacy of a drug.[1][2]
Stereochemistry: The Decisive Factor
The stereochemistry of (R)-Methyl pyrrolidine-3-carboxylate is of paramount importance.[2] The spatial orientation of the methyl carboxylate group in the (R)-configuration can lead to specific, high-affinity interactions with chiral biological molecules like enzymes and receptors. In drug development, utilizing a single, pure enantiomer can significantly enhance therapeutic efficacy and reduce off-target side effects that might be associated with the other enantiomer.[2] For instance, the stereochemistry of substituents on a pyrrolidine ring has been shown to influence the pharmacological activity of compounds, such as promoting antagonist activity at specific receptors.[3]
The absolute configuration of the chiral center is designated as (R) based on the Cahn-Ingold-Prelog priority rules. This specific arrangement is a key determinant of the molecule's biological function.
Synthesis and Chiral Separation
The synthesis of enantiomerically pure (R)-Methyl pyrrolidine-3-carboxylate is a key challenge for chemists. Several strategies have been developed to achieve high enantiomeric excess.
Asymmetric Synthesis
One common approach is asymmetric synthesis, where the chiral center is established using a chiral catalyst or auxiliary.[1] For example, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.[6][7] These methods often involve the reaction of prochiral starting materials in the presence of a chiral catalyst to selectively form one enantiomer over the other.
Chiral Resolution
Another strategy is the resolution of a racemic mixture of methyl pyrrolidine-3-carboxylate. This involves separating the (R) and (S) enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful technique for this purpose.[8][9] The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to the formation of transient diastereomeric complexes that allow for their separation.[10]
Synthetic Workflow Example: Asymmetric Michael Addition
Below is a conceptual workflow for the asymmetric synthesis of a pyrrolidine-3-carboxylic acid derivative, a precursor to the target molecule.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Pyrrolidine-3-carboxylate | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iapc-obp.com [iapc-obp.com]
A-Technical-Guide-to-(R)-Methyl-pyrrolidine-3-carboxylate-trifluoroacetate-for-Advanced-Pharmaceutical-Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate in Modern Drug Discovery
This compound is a pivotal chiral building block in the synthesis of novel therapeutics. The pyrrolidine scaffold is a recurring motif in a multitude of biologically active compounds, prized for its conformational flexibility which can be strategically constrained through substitution to achieve high-affinity interactions with biological targets.[1] This guide provides an in-depth technical overview of this crucial synthetic intermediate, focusing on supplier qualification, stringent quality control methodologies, and practical applications in contemporary drug discovery.
The trifluoroacetate (TFA) salt form of this pyrrolidine derivative is a common consequence of its synthesis and purification, particularly through methods like solid-phase peptide synthesis (SPPS) and subsequent chromatographic purification that utilize trifluoroacetic acid.[2][3][4][5] While the TFA salt enhances stability and handling, it's crucial to be aware of its potential impact in biological assays, as regulatory bodies may view it as a new chemical entity.[2][3]
PART 1: Supplier Evaluation and Qualification: A Prerequisite for Reproducible Science
The integrity of any synthetic endeavor begins with the quality of the starting materials. For a chiral intermediate like this compound, the selection of a reliable supplier is a critical, non-negotiable step.
Key Supplier Vetting Criteria:
-
Comprehensive Certificate of Analysis (CoA): A perfunctory CoA is a red flag. A robust CoA for this compound must include:
-
Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
-
Purity Assessment: HPLC or GC chromatogram with the determined purity value (typically ≥97%).
-
Enantiomeric Excess (ee): Chiral HPLC or Chiral GC data is mandatory to confirm the stereochemical integrity. An ee of >98% is the industry standard for such building blocks.
-
Residual Solvent Analysis: Headspace GC data to quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Karl Fischer titration results.
-
-
Scalability and Manufacturing Controls: For drug development professionals, the supplier's ability to scale up production from grams to kilograms under Good Manufacturing Practices (GMP) is paramount. This ensures a seamless transition from preclinical to clinical development.
-
Technical Support and Transparency: A reputable supplier will have a responsive technical support team capable of providing detailed information on the compound's stability, handling, and potential impurities. They should also be transparent about their synthetic route and quality control processes.
Comparative Supplier Landscape:
While a multitude of chemical suppliers exist, they can be broadly categorized. For the purpose of this guide, we will consider representative examples without explicit endorsement.
| Supplier Category | Typical Purity | Enantiomeric Excess (ee) | Scale | Regulatory Compliance |
| Research-Focused Suppliers | ≥95% | Often >98% | mg to g | Research Use Only |
| Custom Synthesis Organizations | To client specification | To client specification | g to kg | Can often accommodate GMP |
| Large-Scale Manufacturers | ≥97% | Consistently >99% | kg to multi-ton | GMP and other certifications |
PART 2: In-Depth Analytical Characterization: Ensuring Stereochemical Integrity
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Therefore, rigorous analytical methods to confirm the enantiomeric purity of this compound are not merely a quality control check; they are a fundamental aspect of the scientific process.
Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is a representative method and may require optimization based on the specific chiral stationary phase and HPLC system used.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose, is often effective for separating pyrrolidine enantiomers.
-
Mobile Phase Preparation: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A starting condition could be 90:10:0.1 (v/v/v) hexane:isopropanol:diethylamine.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase.
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of interest.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
-
PART 3: Application in a Synthetic Workflow: A Case Study
The true value of a building block is demonstrated in its successful application. (R)-Methyl pyrrolidine-3-carboxylate is a precursor in the synthesis of numerous pharmaceutical agents.[6][7] The following represents a generalized synthetic step where this building block might be utilized.
Generalized Synthetic Transformation: N-Alkylation
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. 三氟乙酸钠 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. files.core.ac.uk [files.core.ac.uk]
The Biological Significance of the Pyrrolidine-3-Carboxylate Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Among its derivatives, the pyrrolidine-3-carboxylate scaffold, a β-proline analog, has emerged as a particularly privileged structure in drug discovery. Its inherent stereochemistry, constrained conformation, and ability to serve as a versatile synthetic building block make it an invaluable tool for modulating biological activity.[2][3] This technical guide provides an in-depth analysis of the biological significance of this scaffold, exploring its fundamental properties, key synthetic strategies, and diverse therapeutic applications. We will delve into its role in the development of anticancer, antibacterial, antiviral, and neuroprotective agents, supported by mechanistic insights and detailed structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the pyrrolidine-3-carboxylate core in their research and development endeavors.
The Pyrrolidine-3-Carboxylate Core: A Privileged Scaffold
The five-membered pyrrolidine ring is a saturated nitrogen heterocycle that offers a three-dimensional structure crucial for exploring pharmacophore space.[4] The placement of a carboxylate group at the 3-position introduces several key features that medicinal chemists can exploit.
Structural and Physicochemical Properties
The pyrrolidine-3-carboxylate scaffold is fundamentally a β-amino acid. This structural motif is important for creating peptidomimetics and other molecules that interact with biological systems.[3] Unlike the α-amino acid proline, the carboxylate group is separated from the ring nitrogen by two carbon atoms. This alters the geometry and electronic properties, influencing how the molecule presents its functional groups to a biological target. The scaffold possesses at least one stereocenter (at C3), and substitutions on the ring can introduce additional chiral centers, allowing for fine-tuned, stereoselective interactions with enantioselective proteins like enzymes and receptors.[4]
The β-Proline Analogy
Proline is unique among proteinogenic amino acids due to its secondary amine, which restricts the conformational flexibility of the peptide backbone.[5] Pyrrolidine-3-carboxylic acid acts as a β-proline analog, providing a different but equally valuable set of conformational constraints.[3] This has profound implications for the design of peptides and peptidomimetics, where it can be used to induce specific secondary structures, such as β-turns or helices, thereby stabilizing a desired bioactive conformation.[5] The ability to mimic and modify the structural role of proline makes this scaffold a powerful tool in peptide science and drug design.[6][7]
Caption: Structural comparison of Proline and β-Proline.
Synthesis Strategies for Chiral Pyrrolidine-3-Carboxylates
The therapeutic potential of pyrrolidine-3-carboxylate derivatives is critically dependent on controlling their stereochemistry. Consequently, robust and efficient enantioselective synthetic methods are paramount.
Overview of Synthetic Routes
The synthesis of homochiral pyrrolidine-3-carboxylic acid derivatives often begins from readily available chiral starting materials.[3] However, asymmetric synthesis methodologies have become increasingly important for creating novel, substituted analogs. One powerful approach is the organocatalytic enantioselective Michael addition reaction, which allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.
Featured Protocol: Asymmetric Michael Addition for 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids
This protocol, adapted from the work of Tanaka and colleagues, describes a two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess.
Materials:
-
4-oxo-2-pentenoate
-
Nitromethane
-
Organocatalyst (e.g., a chiral secondary amine catalyst)
-
Solvent (e.g., Toluene)
-
Reducing agent (e.g., H₂, Raney Nickel)
-
Standard laboratory glassware and purification equipment (chromatography)
Experimental Workflow:
-
Michael Addition:
-
To a solution of 4-oxo-2-pentenoate in toluene, add the chiral organocatalyst (typically 10-20 mol%).
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature).
-
Add nitromethane (typically 1.5-2.0 equivalents) dropwise.
-
Stir the reaction for the required time (e.g., 24-72 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting Michael adduct using flash column chromatography.
-
-
Reductive Cyclization:
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., Methanol).
-
Add a catalyst for nitro group reduction, such as Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a specified pressure.
-
The reduction of the nitro group leads to an in-situ intramolecular cyclization to form the pyrrolidine ring.
-
After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst.
-
Evaporate the solvent and purify the final product, 5-methylpyrrolidine-3-carboxylic acid, as required.
-
Caption: Workflow for asymmetric synthesis of pyrrolidine-3-carboxylates.
Therapeutic Landscape and Mechanistic Insights
The pyrrolidine-3-carboxylate scaffold is present in a wide array of biologically active molecules, demonstrating its versatility in targeting different disease areas.[1][8]
Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents. Studies have demonstrated that incorporating moieties like 1,3,4-oxadiazolethione and 4-aminotriazolethione onto a 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid core enhances activity against human A549 lung cancer cells.[9] The activity of these compounds was found to be significantly higher than the standard chemotherapeutic agent, cytarabine.[9] The mechanism often involves targeting key pathways in cancer progression, with some aminopyrrolidine derivatives showing potent effects by targeting biomarkers like EGFR and topoisomerase.[10]
| Compound Type | Cell Line | Activity Metric | Result | Reference |
| 5-oxo-pyrrolidine-3-carboxylate with 1,3,4-oxadiazolethione | A549 | Cell Viability | Reduced to 28.0% at 100 µM | [9] |
| 5-oxo-pyrrolidine-3-carboxylate with 4-aminotriazolethione | A549 | Cell Viability | Reduced to 29.6% at 100 µM | [9] |
| Spirooxindole pyrrolidine derivative | Jurkat | Apoptosis | Increased caspase-3 activation | [1] |
Antibacterial Agents
The pyrrolidine scaffold is a key component of many antibacterial drugs.[11] In the context of the 3-carboxylate framework, it has been notably used to modify quinolone antibiotics. A series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)quinoline-3-carboxylic acids were synthesized and tested for antibacterial activity.[12] While many substitutions did not improve potency, one specific compound, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, displayed exceptional potency, especially against Gram-positive organisms.[12] This highlights how precise substitution on the pyrrolidine-3-carboxylate core can dramatically enhance the efficacy of an established antibiotic class.
Antiviral Applications
The constrained nature of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors, a key strategy in antiviral therapy.[13] Pyrrolidine derivatives have been investigated as inhibitors of viral replication for pathogens including rhinovirus, influenza, and poliovirus.[14] More recently, novel pyrrolidine-based compounds have been described as potent inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, making them attractive candidates for broad-spectrum antiviral drugs.[13] Pyrrolidine dithiocarbamate, for example, was shown to be a potent inhibitor of Coxsackievirus B3 (CVB3) by reducing viral RNA synthesis and protein expression.[14]
Neuroprotection and CNS Activity
The pyrrolidine-3-carboxylate scaffold and its close analogs are active in the central nervous system. D,L-cis-2,3-Pyrrolidine dicarboxylate, a related analogue, was found to be a convulsant that acts predominantly by interacting with N-methyl-D-aspartate (NMDA) receptors.[15] This demonstrates the scaffold's ability to interact with excitatory amino acid receptors. This interaction can be harnessed for therapeutic benefit; other derivatives are being explored for their neuroprotective properties in models of neurotoxicity and neurodegeneration.[16][17][18]
Receptor Antagonism: The Endothelin (ETB) Receptor Case Study
A compelling example of the scaffold's utility is in the development of specific endothelin receptor antagonists.[19] Starting from a known ET(A)-specific antagonist, researchers discovered that replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group on the pyrrolidine-3-carboxylate core resulted in a complete reversal of receptor specificity toward the ET(B) receptor.[19][20] Further structure-activity relationship (SAR) studies revealed that modifications to the phenyl rings and the 2-aryl group of the pyrrolidine core could dramatically increase both potency and selectivity. This work culminated in the identification of antagonist 9k (A-308165), which exhibits over 27,000-fold selectivity for the ET(B) receptor and possesses good oral bioavailability.[19]
Caption: SAR leading to a highly selective ET(B) receptor antagonist.
Conclusion and Future Perspectives
The pyrrolidine-3-carboxylate scaffold is a testament to the power of stereochemically defined, conformationally constrained building blocks in modern drug discovery. Its proven success across a multitude of therapeutic areas—from oncology to infectious diseases and beyond—stems from its unique combination of properties as a β-proline analog and a versatile synthetic intermediate. The ability to precisely modify its structure to achieve dramatic shifts in biological activity and selectivity, as exemplified by the ETB receptor antagonists, underscores its value.
Future research will likely see this scaffold incorporated into novel therapeutic modalities. Its application in designing peptidomimetics with enhanced stability and cell permeability remains a promising avenue. Furthermore, its rigid framework is well-suited for the development of targeted protein degraders (PROTACs) and covalent inhibitors, where precise spatial orientation of reactive groups is critical for efficacy and selectivity. As synthetic methodologies continue to evolve, the accessibility of novel and diverse pyrrolidine-3-carboxylate derivatives will undoubtedly expand, solidifying its status as a truly privileged scaffold in the ongoing quest for new medicines.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). PubMed Central.[Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.[Link]
-
Total Synthesis of Okeaniamide A. (2026, January 15). American Chemical Society.[Link]
-
Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. PubMed.[Link]
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. (2025, August 5). ResearchGate.[Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. PubMed.[Link]
-
Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC. NIH.[Link]
-
Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. PubMed.[Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.[Link]
-
Recent advancement in pyrrolidine moiety for the management of cancer: a review. Future Journal of Pharmaceutical Sciences.[Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. NIH.[Link]
-
Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. CORE.[Link]
-
Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences.[Link]
-
Pyrrolidine dithiocarbamate reduces coxsackievirus B3 replication through inhibition of the ubiquitin-proteasome pathway. PubMed.[Link]
-
Proline Analogues. Chemical Reviews - ACS Publications.[Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed.[Link]
-
Neuroprotection with Bioactive Compounds. MDPI.[Link]
-
Proline Analogues. PubMed.[Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine dithiocarbamate reduces coxsackievirus B3 replication through inhibition of the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jelsciences.com [jelsciences.com]
- 18. Neuroprotection with Bioactive Compounds [mdpi.com]
- 19. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Dual Nature of Trifluoroacetate: A Technical Guide for Drug Development Professionals
Abstract
Trifluoroacetate (TFA), a ubiquitous entity in peptide chemistry, presents a double-edged sword to researchers and drug developers. Its unique properties make it an indispensable tool in solid-phase peptide synthesis (SPPS) and purification, yet its persistence as a counterion in the final product can introduce a host of undesirable variables, impacting everything from physicochemical properties to biological activity and regulatory acceptance. This in-depth technical guide provides a comprehensive overview of the role of the trifluoroacetate salt in chemical compounds, with a particular focus on synthetic peptides. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to navigate the challenges associated with TFA, make informed decisions regarding its removal, and implement robust analytical strategies for its quantification.
The Indispensable Role of Trifluoroacetate in Peptide Synthesis and Purification
The journey of a synthetic peptide from individual amino acids to a purified active pharmaceutical ingredient (API) is frequently intertwined with trifluoroacetic acid. This strong organic acid (pKa ~0.23) is employed in two critical stages of peptide production.[1]
Firstly, in the final step of solid-phase peptide synthesis (SPPS), a high concentration of TFA is used in the cleavage cocktail to release the synthesized peptide from the solid support resin.[2] Its potent acidity efficiently breaks the bond between the peptide and the resin, while also removing most of the acid-labile side-chain protecting groups from the amino acid residues.
Secondly, during the purification of the crude peptide, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), a low concentration of TFA (commonly 0.1%) is added to the mobile phase.[3] Here, it acts as an ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) associates with the positively charged residues of the peptide (such as lysine, arginine, and histidine), effectively neutralizing their charge and increasing the overall hydrophobicity of the peptide-counterion complex.[3] This enhanced hydrophobicity leads to stronger retention on the nonpolar stationary phase of the HPLC column, resulting in sharper peaks and improved separation of the target peptide from impurities.[3]
The Trifluoroacetate Dilemma: Why Removal is Often Necessary
Despite its utility, the residual trifluoroacetate that remains ionically bound to the purified peptide can be a significant liability in downstream applications, particularly in a therapeutic context. The concerns surrounding TFA can be broadly categorized into its impact on physicochemical properties, biological activity, and regulatory considerations.
Physicochemical Consequences of Trifluoroacetate as a Counterion
The presence of the bulky and hydrophobic trifluoroacetate counterion can alter the fundamental properties of a peptide.[1] These alterations can manifest as changes in:
-
Solubility: The hydrophobicity of TFA can decrease the aqueous solubility of peptides, especially those that are already sparingly soluble.
-
Conformation: The interaction of TFA with charged residues can influence the secondary structure of the peptide, potentially altering its folding and three-dimensional shape.[1]
-
Aggregation: By neutralizing charges and increasing hydrophobicity, TFA can promote peptide aggregation, leading to challenges in formulation and potentially impacting biological activity.
-
Mass Inaccuracy: The presence of TFA adds to the molecular weight of the peptide, which can lead to inaccuracies in quantification if not properly accounted for.[4]
The Biological Impact of Residual Trifluoroacetate
For researchers in drug discovery and development, the biological effects of residual TFA are a primary concern. Even at low concentrations, TFA has been shown to interfere with a variety of biological assays.[5]
-
Cytotoxicity: TFA can exhibit dose-dependent cytotoxicity, with some studies reporting inhibition of cell proliferation at nanomolar concentrations.[1][6] This can confound the results of cell-based assays designed to assess the therapeutic efficacy of a peptide.
-
Alteration of Biological Activity: The conformational changes induced by TFA can directly impact a peptide's ability to bind to its target receptor or enzyme, leading to an underestimation or overestimation of its true biological activity.
-
In Vivo Effects: In animal studies, TFA has been implicated in eliciting immune responses through the trifluoroacetylation of endogenous proteins.[6] Its potential for liver toxicity has also been a subject of investigation.[4]
The following table summarizes a selection of studies that have compared the biological activity of peptides in their trifluoroacetate, hydrochloride, and acetate salt forms, illustrating the potential for significant discrepancies.
| Peptide/Compound | Assay | TFA Salt | HCl Salt | Acetate Salt | Reference |
| Antimicrobial Peptides | Antistaphylococcal Activity | Variable | CAMEL form showed highest activity | Pexiganan form showed high selectivity | [7] |
| Pexiganan | Hemolysis of RBCs | 7.04% | 8.51% | 30.75% | |
| Alkylguanidino Urea | Antibacterial Activity | Similar to HCl salt | Enhanced activity against some resistant strains | Not Tested | |
| Napffky(p)G-OH | Cell Cytotoxicity | No significant difference from HCl salt | No significant difference from TFA salt | Not Tested | [8] |
The Regulatory Perspective on Trifluoroacetate
For peptides intended for clinical development, the choice of counterion is a critical consideration for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While there is no outright ban on the use of TFA salts in final drug products, hydrochloride and acetate salts are generally viewed more favorably due to their established safety profiles.[8][9] The presence of TFA as a counterion may be considered a new chemical entity, potentially requiring additional safety and toxicological data to support its use.[8] Consequently, the majority of marketed therapeutic peptides are formulated as either hydrochloride or acetate salts.[8][9]
A Practical Guide to Trifluoroacetate Removal and Exchange
Given the potential drawbacks of residual TFA, its removal or exchange for a more biocompatible counterion is a common and often necessary step in the development of peptide-based therapeutics. The choice of method depends on several factors, including the physicochemical properties of the peptide, the desired final salt form, and the scale of the operation.
Protocol 1: Trifluoroacetate/Hydrochloride (TFA/HCl) Exchange via Lyophilization
This is the most common and straightforward method for replacing TFA with chloride. The principle is based on the addition of a stronger acid (HCl, pKa ≈ -7) in excess, which protonates the trifluoroacetate anion to form volatile trifluoroacetic acid that can be removed by lyophilization.
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in deionized water to a concentration of approximately 1-2 mg/mL. If solubility is an issue, a co-solvent such as acetonitrile can be used, but it must be removed prior to lyophilization.
-
Acidification: To the peptide solution, add a stock solution of hydrochloric acid to achieve a final concentration of 10-20 mM HCl. The volume of HCl added should be sufficient to provide a significant molar excess relative to the estimated amount of TFA.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for at least 30 minutes to ensure complete protonation of the trifluoroacetate.
-
Freezing: Rapidly freeze the solution. This is best achieved by shell-freezing in a flask using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the solvent has been removed. This may take 24-48 hours depending on the volume.
-
Repetition: To ensure complete removal of TFA, this process of dissolution in dilute HCl, freezing, and lyophilization should be repeated at least two to three times.
-
Final Analysis: After the final lyophilization, the resulting peptide-HCl salt should be analyzed for residual TFA content.
Self-Validation: The effectiveness of each cycle can be monitored by quantifying the residual TFA. A successful exchange will show a diminishing amount of TFA with each cycle, eventually falling below the desired limit (typically <1%).
Protocol 2: Trifluoroacetate/Acetate (TFA/Acetate) Exchange via Ion-Exchange Chromatography
This method is particularly useful when the desired final counterion is acetate or when the peptide is sensitive to the highly acidic conditions of the HCl exchange method. It involves passing the peptide solution through an anion exchange resin that has been pre-equilibrated with the desired counterion.
Methodology:
-
Resin Selection and Preparation: Choose a strong anion exchange (SAX) resin. The resin should be washed and equilibrated with a solution of the desired counterion (e.g., 1 M sodium acetate), followed by a thorough wash with deionized water to remove excess salt.
-
Sample Preparation: Dissolve the peptide-TFA salt in deionized water at a concentration suitable for chromatographic separation.
-
Chromatography:
-
Load the peptide solution onto the equilibrated SAX column.
-
The positively charged peptide will bind to the negatively charged resin, while the trifluoroacetate anions will be displaced by the acetate ions from the resin and flow through.
-
Wash the column extensively with deionized water to remove all traces of TFA.
-
Elute the peptide from the column using a volatile buffer containing the desired counterion, such as a gradient of acetic acid.
-
-
Lyophilization: Collect the fractions containing the peptide and lyophilize to obtain the final peptide-acetate salt.
Self-Validation: Analysis of the flow-through and wash fractions should show the presence of TFA, confirming its removal from the peptide. The final lyophilized product should be analyzed for the absence of TFA and the presence of acetate.
Analytical Strategies for the Quantification of Trifluoroacetate
Accurate and reliable quantification of residual TFA is crucial for process validation, quality control, and regulatory submissions. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations. The validation of these methods should be conducted in accordance with ICH Q2(R1) guidelines.[3]
| Analytical Technique | Principle | Advantages | Disadvantages |
| Ion Chromatography (IC) | Separation of ions on an ion-exchange column followed by conductivity detection. | High sensitivity and specificity for a wide range of ions. Can simultaneously quantify TFA and other counterions. | Requires specialized instrumentation. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | The fluorine atoms in TFA have a distinct NMR signal that can be integrated and quantified against a known standard. | Highly specific for fluorine-containing compounds. Non-destructive. | Lower sensitivity compared to other methods. Requires an NMR spectrometer. |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Separation by HPLC followed by detection of the non-volatile analyte after nebulization and solvent evaporation. | Universal detector for non-volatile analytes. Does not require a chromophore. | Non-linear response. Lower sensitivity for volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of TFA to a volatile ester followed by separation and detection by GC-MS. | Very high sensitivity and specificity. | Requires a derivatization step which can introduce variability. |
A study by Erckes et al. successfully validated FT-IR, ¹⁹F-NMR, and HPLC-ELSD methods for TFA quantification according to ICH guidelines, with 10 mM HCl being determined as the optimal condition for TFA removal.[6][10]
Conclusion and Future Perspectives
The trifluoroacetate salt, while an invaluable tool in the synthesis and purification of peptides, presents a significant hurdle in the transition from a research compound to a therapeutic product. Its potential to alter the physicochemical and biological properties of peptides, coupled with a less favorable regulatory profile, necessitates a thorough understanding of its impact and the implementation of effective strategies for its removal and quantification.
The choice of TFA removal method should be guided by the specific properties of the peptide and the desired final salt form. Robust and validated analytical methods are essential to ensure that residual TFA levels are within acceptable limits. As the field of peptide therapeutics continues to expand, a deeper understanding of the nuanced interactions between peptides and their counterions will be crucial for the successful development of safe and effective new medicines. Future research should focus on developing novel, cost-effective, and universally applicable methods for counterion exchange, as well as further elucidating the long-term biological effects of residual TFA.
References
-
Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 443. [Link]
-
Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
-
Erckes, V., Streuli, A., Chamera, L. R., Krämer, S. D., & Steuer, C. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(1), 1. [Link]
-
Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]
-
GenScript. (n.d.). Should I Have TFA Removed from My Peptide? GenScript Technical Support. [Link]
-
GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript Technical Support. [Link]
-
European Medicines Agency. (2023). Guideline on the development and manufacture of synthetic peptides. EMA/CHMP/CVMP/QWP/387541/2023. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. Journal of Chromatography A, 1143(1-2), 162–173. [Link]
-
Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
Ardino, C., Sannio, F., D'Agostino, I., Gaglione, R., Di Giorgio, A., De Rosa, M., Schiraldi, C., & Zannella, C. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Molecular Diversity, 27(4), 1489–1499. [Link]
-
Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Polypeptide Group. (2014). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. [Link]
-
López-Sánchez, A. G., Rodríguez-Mejía, K. G., Cuero-Amu, K. J., Ardila-Chantré, N., Reyes-Calderón, J. E., González-López, N. M., Huertas-Ortiz, K. A., Fierro-Medina, R., & Vivas-Reyes, R. (2025). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Processes, 13(1), 27. [Link]
-
Dufourc, E. J., Bonmatin, J. M., & Dufourcq, J. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(11), 726-734. [Link]
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. [Link]
-
Standage, D. S. (2016). Building a decision tree chart with graphviz. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: (R)-Methyl Pyrrolidine-3-carboxylate as a Versatile Chiral Building Block for Novel Compound Synthesis
Abstract
(R)-Methyl pyrrolidine-3-carboxylate is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its stereodefined pyrrolidine scaffold, coupled with two distinct and readily modifiable functional groups—a secondary amine and a methyl ester—provides a robust platform for constructing complex molecular architectures with high three-dimensional diversity. This guide offers an in-depth exploration of the strategic applications of (R)-methyl pyrrolidine-3-carboxylate, detailing field-proven protocols for its key chemical transformations and showcasing its role in the synthesis of biologically active compounds.
Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its conformational flexibility and ability to engage in critical hydrogen bonding interactions with biological targets.[1] (R)-Methyl pyrrolidine-3-carboxylate, as a specific enantiomer, offers chemists a reliable method to introduce a defined stereocenter, which is paramount for optimizing structure-activity relationships (SAR) and ensuring selectivity for biological targets.[1][2]
The strategic advantage of this building block lies in the orthogonal reactivity of its two functional handles:
-
The Secondary Amine (N-H): Acts as a nucleophile, readily undergoing alkylation, acylation, arylation, and reductive amination to build substituents at the 1-position.[2]
-
The Methyl Ester (CO₂Me): Can be hydrolyzed to a carboxylic acid for amide bond formation, reduced to a primary alcohol for ether linkages, or converted into other carbonyl derivatives.[2]
This dual functionality allows for sequential or divergent synthetic strategies, enabling the rapid generation of compound libraries for drug discovery programs targeting areas such as neurological disorders and oncology.[2][3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | methyl (3R)-pyrrolidine-3-carboxylate | [5] |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| CAS Number | 428518-43-8 | [5] |
| Boiling Point | 213.6 °C at 760 mmHg (for racemate) | [2][6] |
| Polar Surface Area | 38.33 Ų | [2] |
| LogP | 0.89970 (for racemate) | [2] |
Note: Data for the hydrochloride salt or racemic mixture is often reported; properties of the free base enantiomer may vary slightly.
Core Synthetic Transformations and Protocols
The utility of (R)-methyl pyrrolidine-3-carboxylate is realized through a set of reliable and high-yielding chemical transformations. The following protocols are designed to be self-validating, with clear causality behind each step.
Workflow Overview: Key Derivatization Pathways
The following diagram illustrates the primary synthetic pathways originating from (R)-methyl pyrrolidine-3-carboxylate.
Caption: Key synthetic transformations of the title building block.
Protocol: N-Alkylation of the Pyrrolidine Ring
Scientific Rationale: N-alkylation is a fundamental step to introduce substituents that can modulate solubility, cell permeability, and target engagement. The choice of base is critical to deprotonate the secondary amine without promoting unwanted side reactions like ester hydrolysis. A mild inorganic base like potassium carbonate is often sufficient.
Experimental Protocol:
-
Reagent Preparation: Dissolve (R)-methyl pyrrolidine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1-0.5 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. The excess base ensures complete deprotonation and neutralizes the acid formed during the reaction.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol: Ester Hydrolysis to Carboxylic Acid
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a gateway to a vast array of subsequent reactions, most notably amide coupling. Saponification using a strong base like lithium hydroxide (LiOH) is a standard and reliable method. The use of a co-solvent like methanol or tetrahydrofuran (THF) is necessary to ensure miscibility of the aqueous base and the organic substrate.
Experimental Protocol:
-
Dissolution: Dissolve (R)-methyl pyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid may form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Protocol: Amide Bond Formation via the Carboxylic Acid
Scientific Rationale: Amide coupling is one of the most important reactions in drug discovery. Using the carboxylic acid intermediate generated in Protocol 2.2, standard peptide coupling reagents activate the carboxylate for nucleophilic attack by an amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization.
Experimental Protocol:
-
Reagent Preparation: Dissolve the (R)-pyrrolidine-3-carboxylic acid derivative (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Activation: Add the coupling reagent, HATU (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the solution. Stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine to remove excess reagents and base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting amide by flash column chromatography or preparative HPLC.
Amide Coupling Workflow
Caption: Amide formation via an activated ester intermediate.
Protocol: Reduction of the Ester to a Primary Alcohol
Scientific Rationale: Reducing the ester to a primary alcohol (pyrrolidin-3-yl)methanol derivative provides a different functional handle for diversification, such as ether formation or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction must be performed under strictly anhydrous conditions.
Experimental Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of N-protected (R)-methyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel. Note: N-protection (e.g., with a Boc group) is highly recommended to prevent the acidic N-H from quenching the hydride reagent.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
-
Isolation:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by flash column chromatography.
Applications in the Synthesis of Bioactive Molecules
The true measure of a building block is its successful incorporation into molecules with significant biological function. The stereochemistry of the (R)-pyrrolidine moiety is often critical for potent and selective activity.
Case Study: Selective Estrogen Receptor Degraders (SERDs)
In the development of treatments for breast cancer, the orientation of substituents on a core scaffold can dramatically alter the pharmacological profile. Studies have shown that incorporating a 3-R-methylpyrrolidine moiety can promote a pure estrogen receptor α (ERα) antagonist and selective ER degrader (PA-SERD) profile, which is highly desirable.[1] In contrast, the corresponding 3-S-methylpyrrolidine or unsubstituted pyrrolidine can lead to different or less potent activity.[1] This highlights the profound impact of the stereochemistry introduced by this building block.
Case Study: CXCR4 Receptor Antagonists
The CXCR4 receptor is implicated in cancer metastasis. Pyrrolidine-based scaffolds have been used to develop potent CXCR4 antagonists. By functionalizing the pyrrolidine nitrogen and the carboxylate group (as an amide), researchers have created compounds that show excellent binding affinity and inhibit cancer cell migration.[1] For example, compound 51a from a study by Perissutti et al. demonstrated an IC₅₀ of 79 nM for CXCR4 binding and inhibited CXCL12-induced calcium flux with an IC₅₀ of 0.25 nM, showcasing the power of the pyrrolidine core in orienting key pharmacophoric groups.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Identification: The hydrochloride salt of methyl pyrrolidine-3-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Recommended Precautions:
Conclusion
(R)-Methyl pyrrolidine-3-carboxylate is more than just a simple heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry and orthogonal functional groups provide a reliable and versatile entry point for the synthesis of complex, three-dimensional molecules. The protocols and applications detailed in this guide underscore its importance and provide researchers with a solid foundation for leveraging this building block to its full potential in the pursuit of novel therapeutics and functional chemical probes.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylenedioxypyrovalerone. Retrieved from [Link]
- Google Patents. (1991). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
- Google Patents. (2021). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
Iovine, V., Bissyècle, F., & D'Amore, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4938. Retrieved from [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Retrieved from [Link]
-
Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Šačkus, A. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. Retrieved from [Link]
-
PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (R)-methyl pyrrolidine-3-carboxylate. Retrieved from [Link]
-
Yin, F., et al. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(38), 8206. Retrieved from [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Retrieved from [Link]
-
Hughes, A. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(10), 2446–2449. Retrieved from [Link]
-
American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
He, X., et al. (2014). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(13), 5573–5585. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate under reaction conditions
Welcome to the technical support center for (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during its use in chemical synthesis. Our goal is to ensure you can leverage the full potential of this versatile chiral building block with confidence and scientific rigor.
Introduction
(R)-Methyl pyrrolidine-3-carboxylate is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1][2][3] It is frequently supplied as a trifluoroacetate (TFA) salt, which is a common consequence of the final deprotection step (typically Boc removal with trifluoroacetic acid) in its synthesis. While this salt form is convenient for isolation and storage, it can present challenges in subsequent reactions. This guide will address the stability of the compound and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the trifluoroacetate (TFA) salt, and do I need to remove it before my reaction?
A1: The TFA salt is formed when the pyrrolidine nitrogen is protonated by trifluoroacetic acid. This often occurs during the removal of a Boc protecting group. The salt form can enhance the stability and shelf-life of the amine. However, the presence of the TFA salt means the secondary amine is not nucleophilic. Therefore, for reactions where the amine needs to be a nucleophile, such as in amide coupling or N-alkylation, the TFA salt must be neutralized or removed to liberate the free amine.[4][5]
Q2: How stable is this compound under different pH conditions?
A2: The stability of the compound is highly dependent on the pH:
-
Acidic Conditions: The compound is generally stable in mildly acidic conditions. However, strong aqueous acid can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[6]
-
Neutral Conditions: The compound is relatively stable at neutral pH.
-
Basic Conditions: The compound is susceptible to two primary degradation pathways under basic conditions:
-
Epimerization: The chiral center at the 3-position is adjacent to the carbonyl group of the ester. Under basic conditions, the proton at the 3-position can be abstracted to form a planar enolate intermediate, which can then be re-protonated from either face, leading to racemization or epimerization.[7][8][9]
-
Hydrolysis: The methyl ester can be saponified (hydrolyzed) to the carboxylate salt under basic conditions.[6]
-
Q3: Can the chiral center at the 3-position epimerize during a reaction? How can I prevent this?
A3: Yes, epimerization is a significant risk, particularly under basic conditions or at elevated temperatures.[7][8] To minimize the risk of epimerization:
-
Avoid Strong Bases: Whenever possible, use non-nucleophilic, sterically hindered bases (e.g., diisopropylethylamine - DIPEA) for neutralization instead of stronger bases like sodium hydroxide or potassium carbonate.
-
Control Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to minimize exposure to conditions that could cause epimerization.
-
Choice of Coupling Reagents: In amide coupling reactions, some reagents are more prone to causing epimerization than others. Reagents that form highly activated intermediates can increase the risk. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress epimerization.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[10] This helps to prevent degradation from moisture and atmospheric contaminants.
Troubleshooting Guide for Common Reactions
Amide Coupling Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete neutralization of the TFA salt. 2. Inactive coupling reagent. 3. Steric hindrance from the carboxylic acid or amine. | 1. Ensure complete neutralization of the TFA salt by adding at least one equivalent of a suitable base (e.g., DIPEA, N-methylmorpholine). 2. Use a fresh, high-quality coupling reagent. 3. Consider using a more powerful coupling reagent (e.g., HATU, COMU) or increasing the reaction temperature slightly, while monitoring for epimerization. |
| Presence of the epimerized (S)-isomer in the product | 1. Use of a strong base for neutralization. 2. Elevated reaction temperature. 3. Prolonged reaction time. 4. Certain coupling reagents may promote epimerization. | 1. Switch to a weaker, non-nucleophilic base like DIPEA. 2. Run the reaction at a lower temperature (e.g., 0°C to room temperature). 3. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. 4. Add an epimerization-suppressing agent like HOBt or Oxyma. |
| Formation of the corresponding carboxylic acid (hydrolysis) | 1. Presence of water in the reaction mixture. 2. Basic work-up conditions. | 1. Use anhydrous solvents and reagents. 2. During work-up, avoid strongly basic aqueous solutions if possible. A mildly basic wash (e.g., saturated sodium bicarbonate) is generally acceptable if contact time is minimized. |
N-Alkylation / Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction or formation of side products | 1. Incomplete neutralization of the TFA salt. 2. Inefficient reducing agent. 3. Imine/enamine formation is slow. | 1. Liberate the free amine before adding the aldehyde/ketone and reducing agent. 2. Use a suitable reducing agent for reductive amination, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[11] 3. For less reactive carbonyl compounds, consider pre-forming the iminium ion by stirring the amine and carbonyl compound together for a period before adding the reducing agent. |
| Reduction of the methyl ester | 1. Use of a strong, non-selective reducing agent. | 1. Avoid powerful reducing agents like lithium aluminum hydride (LAH) or borane (BH3). STAB is generally mild enough to not reduce esters.[11] |
Purification and Work-up
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Difficulty removing the TFA salt from the product | 1. The product amine is also a TFA salt. | 1. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO3 or dilute K2CO3 solution). 2. Use a solid-phase scavenger resin (e.g., a basic resin like Amberlyst A-21) to remove the TFA.[5] |
| Product is water-soluble and difficult to extract | 1. The free amine or the final product has high polarity. | 1. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Use a more polar extraction solvent like dichloromethane or a mixture of dichloromethane and isopropanol. 3. Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction. |
Experimental Protocols
Protocol for TFA Salt Removal (Neutralization)
-
Dissolve the this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) dropwise.
-
Stir the mixture at 0°C for 15-30 minutes.
-
The resulting solution containing the free amine can be used directly in the subsequent reaction.
Protocol for Monitoring Epimerization by Chiral HPLC
-
Objective: To determine the enantiomeric excess (%ee) of the product and detect any formation of the (S)-enantiomer.
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide phases.[12][13]
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.[12][13]
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. The (R)- and (S)-enantiomers should elute as two separate peaks. The %ee can be calculated from the peak areas.
Note: The exact conditions (column, mobile phase composition, flow rate) will need to be optimized for your specific compound.[14][15]
Data Presentation
| Reagent/Condition | Compatibility | Potential Issues & Mitigation |
| Strong Bases (e.g., NaOH, KOH, NaOMe) | Low | High risk of epimerization and ester hydrolysis. Avoid if possible. |
| Weak/Hindered Bases (e.g., DIPEA, NMM, TEA) | High | Recommended for neutralization and as a base in reactions. |
| Strong Reducing Agents (e.g., LAH, DIBAL-H) | Low | Will likely reduce the ester to an alcohol. |
| Mild Reducing Agents (e.g., NaBH(OAc)₃, NaCNBH₃) | High | Compatible with the ester group; suitable for reductive amination.[11] |
| Amide Coupling Reagents (e.g., EDC/HOBt, HATU) | High | Generally compatible, but choice of reagent can impact epimerization risk. |
| Elevated Temperatures (> 60°C) | Moderate | Increases the risk of epimerization. Use with caution and for short durations. |
| Aqueous Acid | Moderate | Risk of ester hydrolysis. Use non-aqueous conditions where possible. |
| Aqueous Base | Low | High risk of ester hydrolysis and epimerization. |
Visualizations
Caption: Potential degradation pathways for (R)-Methyl pyrrolidine-3-carboxylate under basic conditions.
Caption: Decision tree for troubleshooting amide coupling reactions.
References
- Vulcanchem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride.
- Chem-Impex. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Chemicalbook. (n.d.). (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE.
- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride.
- PubMed Central. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2016). How to remove TFA salt?.
- Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
- ResearchGate. (2025). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
- PubMed Central. (n.d.). Epimerisation in Peptide Synthesis.
- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (2012). How can I remove TFA in a product?.
- YouTube. (2020). M.Sc.II (Org.Steriochem.) || Topic: Epimerization || By Prof. Dhawale K.D..
- IJCRT.org. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ijcrt.org [ijcrt.org]
Overcoming solubility issues with (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
Welcome to the technical support center for (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for overcoming common challenges encountered with this versatile building block, with a particular focus on addressing and resolving solubility issues.
Understanding the Molecule: The Root of Solubility Challenges
This compound is a chiral building block widely used in the synthesis of complex molecules and active pharmaceutical ingredients. Its utility is derived from the stereodefined pyrrolidine core, a privileged scaffold in medicinal chemistry. However, its formulation as a trifluoroacetate (TFA) salt, a common consequence of its synthesis or purification by reverse-phase HPLC, is the primary source of solubility challenges.
The trifluoroacetate counterion renders the molecule highly polar and acidic. While this often enhances solubility in polar protic solvents like water and methanol, it can significantly hinder dissolution in a broad range of less polar organic solvents commonly used in synthesis (e.g., dichloromethane, toluene, ethers). Understanding this ionic character is the first step in troubleshooting.
Troubleshooting Guide: A Systematic Approach to Solubility
Part 1: Initial Solubility Assessment
Before attempting to use this compound in a reaction, a systematic solubility assessment is crucial. This will save time and resources, and prevent failed reactions due to poor solubility.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation : Dispense a small, accurately weighed amount (e.g., 5 mg) of the compound into several labeled vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a test solvent. This provides an initial concentration of 50 mg/mL.
-
Observation & Agitation :
-
Vortex each vial for 30-60 seconds.
-
Observe for dissolution. If the solid dissolves completely, the solubility is ≥ 50 mg/mL.
-
If not fully dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until the solid dissolves. Record the total volume of solvent used to calculate the approximate solubility.
-
-
Heating : If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to assess the impact of temperature on solubility. Note any changes.
-
Data Logging : Record your observations in a structured table.
Table 1: Example Solubility Data Log
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Observations |
| Water | 10.2 | > 100 | Readily dissolves |
| Methanol | 5.1 | > 100 | Readily dissolves |
| Acetonitrile | 5.8 | ~25 | Partially soluble, improves with warming |
| Dichloromethane (DCM) | 3.1 | < 5 | Insoluble |
| Tetrahydrofuran (THF) | 4.0 | < 5 | Insoluble |
| Toluene | 2.4 | < 1 | Insoluble |
Part 2: Strategic Solutions for Poor Solubility
If your initial assessment reveals poor solubility in your desired solvent system, the following strategies can be employed. The choice of method depends on the specific requirements of your subsequent chemical transformation.
Workflow for Overcoming Solubility Issues
Caption: Decision workflow for selecting a strategy to address solubility issues.
Strategy 1: Salt-to-Free-Base Conversion
The most robust method for improving solubility in less polar organic solvents is to convert the TFA salt to its corresponding free base. This removes the ionic character, rendering the molecule significantly more soluble in solvents like DCM, THF, and ethyl acetate.
Experimental Protocol: Free-Base Conversion
-
Dissolution : Dissolve the this compound in a minimal amount of a suitable solvent in which it is soluble, such as water or methanol.
-
Neutralization : Cool the solution in an ice bath (0 °C). Slowly add a mild inorganic base, such as saturated sodium bicarbonate (NaHCO₃) solution or potassium carbonate (K₂CO₃), while stirring. The goal is to reach a pH of 8-9. Avoid strong bases like NaOH or KOH, which could potentially hydrolyze the methyl ester.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The free base form of the pyrrolidine will move into the organic layer.
-
Drying and Concentration : Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which is often an oil.
-
Verification : Confirm the identity and purity of the resulting free base using techniques like NMR or mass spectrometry before proceeding.
Strategy 2: In-Situ Neutralization
If your reaction conditions can tolerate the presence of a base and its corresponding salt byproduct, in-situ neutralization is a more direct approach.
-
Procedure : Suspend the this compound in your reaction solvent.
-
Base Addition : Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents are used. The base will neutralize the TFA salt, forming a more soluble triethylammonium or diisopropylethylammonium trifluoroacetate salt, and liberating the free base of the pyrrolidine directly in the reaction mixture.
-
Considerations : This method is common in peptide couplings and other reactions where an amine base is used as an acid scavenger. Be aware that the resulting ammonium salt may precipitate or remain in the solution.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in dichloromethane (DCM)?
A: The compound is a salt. The strong ionic interaction between the positively charged pyrrolidinium nitrogen and the negatively charged trifluoroacetate counterion makes it highly polar. Dichloromethane is a non-polar solvent and is therefore a poor choice for dissolving this salt form. To achieve solubility in DCM, you must first convert the salt to its neutral, free base form.
Q2: How should I store the compound? Is it hygroscopic?
A: As a salt, it has the potential to be hygroscopic. It is recommended to store it in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture absorption, which can affect weighing accuracy and potentially introduce water into sensitive reactions.
Q3: Can the trifluoroacetic acid (TFA) from the salt affect my reaction?
A: Absolutely. The compound is acidic. If your reaction involves acid-sensitive functional groups or reagents (e.g., Grignard reagents, some protecting groups like Boc), the acidic nature of the TFA salt will interfere. In such cases, converting to the free base is mandatory.
Q4: I neutralized the salt, but my yield was low. What could have gone wrong?
A: Several factors could be at play:
-
Incomplete Neutralization : Ensure the pH of the aqueous layer is basic (pH 8-9) before extraction.
-
Incomplete Extraction : The free base may have some residual water solubility. Perform multiple extractions (at least 3-5 times) with your organic solvent to ensure complete recovery.
-
Ester Hydrolysis : If you used a strong base (like NaOH) or prolonged the neutralization process, you may have hydrolyzed the methyl ester to the corresponding carboxylic acid, which would remain in the aqueous layer.
Q5: Is it ever acceptable to use the TFA salt directly?
A: Yes, in specific situations. If your reaction is run in a polar protic solvent like methanol and your reagents are stable to acidic conditions, you may be able to use the salt directly. For example, in some reductive amination procedures, the acidic nature of the salt can even be beneficial by catalyzing imine formation. However, this is context-dependent and requires careful consideration of the reaction mechanism.
References
-
PubChem Compound Summary for CID 13903123, this compound. National Center for Biotechnology Information. [Link]
Technical Support Center: Protecting Group Strategies for (R)-Pyrrolidine-3-Carboxylic Acid
Welcome to the technical support center for (R)-pyrrolidine-3-carboxylic acid, a critical chiral building block in contemporary medicinal chemistry and pharmaceutical development.[1] This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in their experimental work with this versatile molecule. The inherent bifunctional nature of (R)-pyrrolidine-3-carboxylic acid, possessing both a secondary amine and a carboxylic acid, necessitates a robust protecting group strategy to achieve selective chemical transformations. This center is designed to address the common challenges encountered during these synthetic manipulations, ensuring the integrity and efficiency of your research.
Section 1: Strategic Planning for Orthogonal Protection
The successful synthesis of complex molecules derived from (R)-pyrrolidine-3-carboxylic acid hinges on the implementation of an orthogonal protecting group strategy. Orthogonality ensures that one protecting group can be removed selectively in the presence of others, allowing for the sequential modification of the amine and carboxylic acid functionalities.[2]
Core Concept: Orthogonality
An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The choice of protecting groups for the amine (PG¹) and the carboxylic acid (PG²) dictates the synthetic route.
Caption: Orthogonal protection and deprotection workflow.
Section 2: Amine Protection Strategies and Troubleshooting
The secondary amine of the pyrrolidine ring is a nucleophilic center that typically requires protection to prevent unwanted side reactions during subsequent synthetic steps. The most commonly employed protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used, acid-labile protecting group.[3] Its introduction is generally straightforward, and its removal is typically clean.
Q1: My Boc protection reaction is sluggish or incomplete. What are the possible causes and solutions?
-
Cause: Inadequate basicity to deprotonate the amine or neutralize the generated acid. Zwitterionic nature of the starting material can also lead to poor solubility.[4]
-
Solution:
-
Ensure at least one equivalent of base (e.g., NaHCO₃, Et₃N) is used. For zwitterionic starting materials, using a biphasic solvent system (e.g., THF/water or Dioxane/water) with a base like NaOH can improve solubility and reaction rate.[5]
-
Increase the temperature to 40-55°C to enhance the reaction rate.
-
Use a slight excess (1.05-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc₂O).
-
Q2: I'm observing side products after Boc deprotection with Trifluoroacetic Acid (TFA). What are they and how can I avoid them?
-
Cause: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan or methionine.[6][7]
-
Solution:
-
Add scavengers to the TFA deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[6]
-
If your molecule is sensitive to strong acid, consider alternative deprotection methods such as using 4M HCl in dioxane or milder Lewis acids like ZnBr₂.[8]
-
-
Dissolution: Suspend (R)-pyrrolidine-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Basification: Add Sodium Bicarbonate (NaHCO₃) (2.0 equiv.) to the suspension and stir until the solid dissolves.
-
Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like diethyl ether or hexanes to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 10% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.[5]
-
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a versatile protecting group that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[9]
Q1: My Cbz deprotection via hydrogenolysis is slow or incomplete. What could be the issue?
-
Cause: Catalyst poisoning or insufficient catalyst activity. Sulfur-containing compounds, phosphines, and some nitrogen heterocycles can poison the Palladium catalyst.
-
Solution:
-
Ensure the substrate and solvent are free from potential catalyst poisons.
-
Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C).
-
Use a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[10]
-
Ensure efficient hydrogen delivery through vigorous stirring and a positive hydrogen pressure (a balloon is often sufficient for small scale).
-
Q2: I have other reducible functional groups in my molecule (e.g., alkenes, alkynes, nitro groups). Can I still use hydrogenolysis to remove the Cbz group?
-
Cause: Standard hydrogenolysis conditions (H₂, Pd/C) will likely reduce other susceptible functional groups.
-
Solution:
-
Consider alternative deprotection methods such as using strong acids like HBr in acetic acid, though this is a harsh method.
-
A milder alternative is transfer hydrogenolysis using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with Pd/C. This can sometimes offer better selectivity.
-
-
Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 equiv.) in a 1M aqueous solution of sodium carbonate (2.5 equiv.) with cooling in an ice bath.
-
Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield N-Cbz-(R)-pyrrolidine-3-carboxylic acid.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[2]
Q1: During Fmoc deprotection with piperidine, I'm observing side reactions. What are they and how can I mitigate them?
-
Cause: Diketopiperazine formation is a common side reaction, especially with proline derivatives, which can occur upon removal of the Fmoc group from a dipeptide.[9][11]
-
Solution:
-
Minimize the time the free amine is exposed to basic conditions after deprotection.
-
Use a milder deprotection reagent such as 2% DBU/2% piperidine in DMF.
-
In solid-phase synthesis, using a bulky resin like 2-chlorotrityl chloride resin can suppress diketopiperazine formation.[11]
-
Q2: Can I selectively remove the Fmoc group in the presence of a t-butyl ester?
-
Answer: Yes, this is a cornerstone of the Fmoc/tBu orthogonal strategy in peptide synthesis. The base-labile Fmoc group can be removed with piperidine without affecting the acid-labile t-butyl ester.[12]
Section 3: Carboxylic Acid Protection and Troubleshooting
Protecting the carboxylic acid as an ester is a common strategy to prevent its interference in subsequent reactions, such as amide bond formation at the pyrrolidine nitrogen.
Methyl and Benzyl Esters
Methyl and benzyl esters are frequently used due to their relative ease of formation and distinct deprotection conditions.
Q1: My esterification reaction is not going to completion. What are some common issues?
-
Cause: Incomplete activation of the carboxylic acid or poor nucleophilicity of the alcohol. For amino acids, the zwitterionic form can also hinder the reaction.[1]
-
Solution:
-
For Fischer esterification (acid-catalyzed), ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) and remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
For alkylation with an alkyl halide (e.g., methyl iodide or benzyl bromide), first convert the carboxylic acid to its carboxylate salt using a base like Cs₂CO₃ or NaHCO₃ to increase its nucleophilicity.[13]
-
Coupling reagents like DCC/DMAP can be effective but may lead to side reactions if not performed carefully.[1]
-
Q2: I'm having trouble with the saponification of my methyl ester. The reaction is either too slow or I'm seeing side reactions.
-
Cause: Saponification of sterically hindered esters can be slow. Harsh conditions (high temperature, high base concentration) can lead to racemization or decomposition.[11]
-
Solution:
-
Use a co-solvent like THF or methanol to improve solubility.
-
Consider using lithium hydroxide (LiOH), which is often more effective than NaOH or KOH at lower temperatures.
-
For sensitive substrates, tetrabutylammonium hydroxide can be a milder alternative to traditional inorganic bases.[11]
-
-
Salt Formation: Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 equiv.) in DMF. Add cesium carbonate (Cs₂CO₃) (1.0 equiv.) and stir at room temperature for 1 hour.
-
Alkylation: Add benzyl bromide (1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction to 50-60°C and stir for 12-16 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Section 4: Orthogonal Deprotection Strategies in Practice
The true power of these protecting groups is realized when they are used in combination to allow for selective deprotection and functionalization.
Caption: Common orthogonal protecting group pairs.
Orthogonal Deprotection: FAQs & Troubleshooting
Q1: I need to remove a Cbz group without affecting a Benzyl ester. Is this possible?
-
Cause: Both groups are typically removed by hydrogenolysis.
-
Solution: This is a challenging transformation that relies on subtle differences in reactivity. It is generally not a recommended orthogonal pairing. Alternative strategies, such as using a different protecting group for the carboxylic acid (e.g., a methyl or t-butyl ester), would be more robust. If this combination is unavoidable, careful control of catalyst and reaction time may afford some selectivity, but mixtures are likely.
Q2: Can I remove a Benzyl ester by hydrogenolysis in the presence of an Fmoc group?
-
Answer: Yes, this is a viable orthogonal strategy. The Fmoc group is stable to the neutral conditions of catalytic hydrogenolysis.[12]
Section 5: Data Summary and Comparison
| Protecting Group | Functionality | Introduction Conditions | Deprotection Conditions | Orthogonal To |
| Boc | Amine | Boc₂O, Base (e.g., NaHCO₃, Et₃N) | Strong Acid (TFA, HCl) | Cbz, Fmoc, Me/Bn Esters |
| Cbz | Amine | Cbz-Cl, Base (e.g., Na₂CO₃) | H₂/Pd/C (Hydrogenolysis) | Boc, Fmoc, Me/tBu Esters |
| Fmoc | Amine | Fmoc-OSu, Base (e.g., NaHCO₃) | Base (e.g., Piperidine in DMF) | Boc, Cbz, All Ester Types |
| Methyl Ester | Carboxylic Acid | MeOH, Acid Catalyst (e.g., H₂SO₄) | Saponification (e.g., LiOH, NaOH) | Boc, Cbz, Fmoc |
| Benzyl Ester | Carboxylic Acid | Benzyl Bromide, Base (e.g., Cs₂CO₃) | H₂/Pd/C (Hydrogenolysis) | Boc, Fmoc |
| t-Butyl Ester | Carboxylic Acid | Isobutylene, Acid Catalyst | Strong Acid (TFA, HCl) | Cbz, Fmoc, Me/Bn Esters |
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines. [Link]
- Google Patents.
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Why does my CBz-deprotection not work?[Link]
-
PubChem. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Reddit. Esterification/Amidation Problems. [Link]
- Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Scientific Update. To Deprotect and Serve. [Link]
-
ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]
-
PubChem. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Ovid. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Sci-Hub. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
NIH. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. sci-net.xyz [sci-net.xyz]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. renyi.hu [renyi.hu]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Work-up and Purification of Reactions Involving (R)-Methyl Pyrrolidine-3-carboxylate
Welcome to the technical support center for (R)-Methyl pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the work-up and purification of reactions involving this versatile chiral building block. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Understanding the Molecule: Physicochemical Properties
A successful work-up strategy begins with a thorough understanding of the physicochemical properties of (R)-Methyl pyrrolidine-3-carboxylate and its derivatives. The presence of a secondary amine and a methyl ester dictates its behavior in different chemical environments.
| Property | Value | Implication for Work-up |
| Molecular Weight | 129.16 g/mol | Standard molecular weight for stoichiometric calculations. |
| Boiling Point | ~70-75 °C at 10 mmHg | The compound is a liquid at room temperature and can be distilled under reduced pressure. |
| pKa (Conjugate Acid) | ~10-11 (Predicted) | The pyrrolidine nitrogen is basic and will be protonated at acidic pH, forming a water-soluble salt. This is a critical property for extractive work-ups.[1] |
| Solubility | Soluble in water, methanol, dichloromethane, and other polar organic solvents. | High water solubility of the free base can complicate extractions from aqueous media.[1] |
| Form | Liquid | The compound is a liquid at ambient temperature. |
General Work-up Strategy: The Acid-Base Extraction
The most reliable method for separating (R)-Methyl pyrrolidine-3-carboxylate and its basic derivatives from neutral or acidic organic products is through an acid-base extraction. The secondary amine provides a handle for manipulating the compound's solubility.
Workflow for Acid-Base Extraction
Caption: General acid-base extraction workflow.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the work-up of common reactions involving (R)-Methyl pyrrolidine-3-carboxylate.
Amide Coupling Reactions (e.g., with EDC/HOBt or Acid Chlorides)
Q1: My final product is contaminated with a water-soluble impurity that I suspect is related to the coupling reagents. How do I remove it?
A: This is a common issue, particularly with carbodiimide-based coupling agents like EDC, which generates a water-soluble urea byproduct.
-
Causality: The urea byproduct is highly polar and designed to be removed by aqueous washes.
-
Troubleshooting Steps:
-
Initial Acid Wash: After quenching the reaction, perform a wash with dilute acid (e.g., 1M HCl). This will not only protonate and remove any unreacted (R)-Methyl pyrrolidine-3-carboxylate but will also help in dissolving the urea byproduct in the aqueous phase.[2]
-
Base Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any unreacted carboxylic acid starting material and acidic byproducts like HOBt.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) will help to break any emulsions and reduce the amount of dissolved water in the organic layer.[1]
-
Filtration: If a precipitate (e.g., dicyclohexylurea from DCC coupling) is present, it can often be removed by filtration before the aqueous work-up.
-
Q2: I am observing a significant loss of my desired amide product into the aqueous layer during the acid wash. What is happening?
A: This suggests your product may have some basic character or is partially water-soluble.
-
Causality: If your final amide product contains other basic functional groups, it can be protonated and partition into the acidic aqueous layer.
-
Troubleshooting Steps:
-
Use a Milder Acid: Instead of strong acids like 1M HCl, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic.
-
Back-Extraction: After the initial acid wash, you can basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10 and then re-extract with an organic solvent (e.g., dichloromethane) to recover any product that was lost.
-
Minimize Aqueous Washes: Use the minimum number of washes necessary to remove impurities.
-
Alternative Extraction Solvent: For more polar products, a 3:1 mixture of chloroform and isopropanol can be an effective extraction solvent to pull water-soluble organic compounds from the aqueous phase.[3]
-
N-Alkylation and Reductive Amination Reactions
Q3: After an N-alkylation reaction, I am struggling to separate my product from the unreacted (R)-Methyl pyrrolidine-3-carboxylate.
A: Both the starting material and the N-alkylated product are basic, so a simple acid wash will remove both from the organic layer.
-
Causality: The starting material and product have similar polarities and basicities.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: The best strategy is to ensure the reaction goes to completion to consume all the starting material. Monitor the reaction closely by TLC or LC-MS.
-
Chromatography: If the reaction cannot be driven to completion, purification by column chromatography is often necessary.
-
Normal Phase (Silica Gel): You may need to use a polar eluent system, such as dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (~1-2%) to the eluent can help to prevent streaking of the basic compounds on the silica gel.
-
Reverse Phase Chromatography: For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Q4: In a reductive amination, how do I deal with the borohydride reducing agent and its byproducts during work-up?
A: The work-up for reductive aminations involving reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) requires careful quenching.
-
Causality: These reducing agents can react with water to produce hydrogen gas, and their boron-containing byproducts need to be removed.
-
Troubleshooting Steps:
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH until gas evolution ceases. This will also neutralize any acidic components from the reaction (e.g., acetic acid often used with STAB).
-
Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Boron Byproduct Removal: Boron byproducts are generally water-soluble and will be removed during the aqueous washes. For stubborn boron impurities, co-evaporation with methanol under reduced pressure can form the volatile trimethyl borate.
-
Ester Reduction (e.g., with LiAlH₄)
Q5: I have reduced the methyl ester of (R)-Methyl pyrrolidine-3-carboxylate to the corresponding alcohol. What is the correct work-up procedure for a reaction involving LiAlH₄?
A: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water. The work-up must be performed with extreme caution.[4] The Fieser work-up is a standard and reliable method.
-
Causality: The work-up aims to quench the excess LiAlH₄ and convert the aluminum salts into a filterable solid.
-
Troubleshooting Steps (Fieser Work-up):
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sequential Addition: While stirring vigorously, slowly and sequentially add the following:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used in the reaction)
-
-
Stirring: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with your extraction solvent.
-
Drying and Concentration: The filtrate contains your product. Dry the organic layer over an anhydrous salt like Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caution: Always perform LiAlH₄ work-ups behind a blast shield in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Acid-Base Extractive Work-up
This protocol is suitable for removing unreacted (R)-Methyl pyrrolidine-3-carboxylate or its basic derivatives from a neutral or acidic product.
-
Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile, methanol), remove the solvent under reduced pressure.[3]
-
Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x volume of the organic layer).
-
Separation: Separate the aqueous layer.
-
Neutralization (Optional): Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
References
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]
-
How can I seperate pyrrolidine? ResearchGate. Available at: [Link]
-
tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Organic Syntheses. Available at: [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
- Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
- Dewatering and purification of crude pyrrolidine. Google Patents.
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]
-
Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? ResearchGate. Available at: [Link]
-
Amine workup. Reddit. Available at: [Link]
-
Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Available at: [Link]
-
Total Synthesis of Okeaniamide A. Organic Letters. Available at: [Link]
- Preparation of N-methyl-2-pyrrolidone (NMP). Google Patents.
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. Available at: [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to (R)- and (S)-Methyl Pyrrolidine-3-carboxylate in Biological Assays: A Framework for Enantioselective Drug Discovery
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety profile. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit profoundly different interactions with the chiral environment of the body, such as receptors and enzymes. This guide provides a comprehensive framework for comparing the biological activities of (R)- and (S)-Methyl pyrrolidine-3-carboxylate, two enantiomers of a versatile building block in medicinal chemistry. While direct comparative biological data for these specific enantiomers is not extensively published, this guide will leverage data from closely related pyrrolidine derivatives to establish a scientifically rigorous, albeit hypothetical, comparative analysis. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of enantioselective evaluation and to provide a practical blueprint for such studies.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which is crucial for specific interactions with biological targets.[3] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.[4]
The Critical Role of Stereochemistry in Pyrrolidine Derivatives
The biological importance of stereochemistry within the pyrrolidine class of compounds is well-documented. For instance, the stereochemical orientation of a methyl group on the pyrrolidine ring can dramatically alter the pharmacological profile of a compound. A notable example is a 3-methylpyrrolidine derivative where the (R)-enantiomer acts as a pure estrogen receptor α (ERα) antagonist, a desirable trait for certain breast cancer therapies, while the (S)-enantiomer lacks this specific activity.[5][6] Similarly, in the context of G-protein coupled receptor 40 (GRP40) agonists for type 2 diabetes, the (R,R)-enantiomer of a pyrrolidine derivative demonstrated significantly higher potency than its (S,S)-counterpart.[5] These examples underscore the necessity of evaluating individual enantiomers to identify the eutomer (the more active enantiomer) and to understand the full pharmacological profile of a chiral drug candidate.
Physicochemical Properties of (R)- and (S)-Methyl Pyrrolidine-3-carboxylate
Before delving into biological comparisons, it is essential to understand the fundamental physicochemical properties of the enantiomers. As they are enantiomers, their scalar properties are identical, while their interaction with plane-polarized light is equal and opposite.
| Property | (R)-Methyl pyrrolidine-3-carboxylate | (S)-Methyl pyrrolidine-3-carboxylate | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | [7][8] |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol | [7][8] |
| CAS Number | 428518-43-8 | 1099646-61-3 (HCl salt) | [7][8] |
| Appearance | Not specified | Not specified | |
| Optical Rotation | Not specified | Not specified |
Hypothetical Biological Target: The M1 Muscarinic Acetylcholine Receptor
Based on the prevalence of pyrrolidine scaffolds in compounds targeting the central nervous system, a plausible and compelling biological target for comparative analysis of (R)- and (S)-Methyl pyrrolidine-3-carboxylate is the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][9] The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is implicated in cognitive processes such as learning and memory. Modulation of the M1 mAChR is a key strategy in the development of therapies for neurodegenerative diseases like Alzheimer's disease.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Upon binding of an agonist, the M1 mAChR couples to the Gq family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.
Figure 1: Simplified M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Proposed Biological Assays for Enantiomer Comparison
To comprehensively compare the activity of (R)- and (S)-Methyl pyrrolidine-3-carboxylate at the M1 mAChR, a combination of a radioligand binding assay and a functional assay is recommended.
M1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of each enantiomer to the M1 mAChR by measuring their ability to displace a known radiolabeled ligand.
Figure 2: Workflow for the M1 Receptor Radioligand Binding Assay.
-
Membrane Preparation: Homogenize cells stably expressing the human M1 mAChR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]pirenzepine), and a range of concentrations of the test compound ((R)- or (S)-Methyl pyrrolidine-3-carboxylate).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
M1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of each enantiomer to act as an agonist or antagonist at the M1 mAChR by quantifying changes in intracellular calcium levels.
Figure 3: Workflow for the M1 Receptor Functional Assay.
-
Cell Culture and Plating: Culture cells stably expressing the human M1 mAChR in a suitable medium and plate them in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system, add varying concentrations of the test compound ((R)- or (S)-Methyl pyrrolidine-3-carboxylate) to the wells.
-
Fluorescence Measurement: Immediately after compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. For antagonist activity, pre-incubate the cells with the test compound before adding a known M1 agonist and measure the inhibition of the agonist-induced calcium response to determine the IC₅₀ value.
Hypothetical Experimental Data and Interpretation
The following tables present hypothetical, yet plausible, data for the comparison of (R)- and (S)-Methyl pyrrolidine-3-carboxylate at the M1 mAChR, based on trends observed for other chiral pyrrolidine derivatives.
Table 1: Hypothetical M1 Receptor Binding Affinity Data
| Compound | Ki (nM) |
| (R)-Methyl pyrrolidine-3-carboxylate | 50 |
| (S)-Methyl pyrrolidine-3-carboxylate | 500 |
| Acetylcholine (reference agonist) | 20 |
Table 2: Hypothetical M1 Receptor Functional Agonist Data
| Compound | EC₅₀ (nM) |
| (R)-Methyl pyrrolidine-3-carboxylate | 100 |
| (S)-Methyl pyrrolidine-3-carboxylate | >10,000 |
| Acetylcholine (reference agonist) | 30 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the (R)-enantiomer exhibits a 10-fold higher binding affinity for the M1 mAChR compared to the (S)-enantiomer. Furthermore, the (R)-enantiomer acts as a potent agonist, eliciting a functional response with an EC₅₀ of 100 nM, while the (S)-enantiomer shows no significant agonist activity at concentrations up to 10,000 nM. This would strongly suggest that the (R)-enantiomer is the eutomer and is responsible for the M1 receptor-mediated activity.
Conclusion
The stereochemical configuration of a drug candidate is a fundamental parameter that dictates its interaction with biological systems. This guide has provided a comprehensive framework for the comparative biological evaluation of (R)- and (S)-Methyl pyrrolidine-3-carboxylate. Although direct experimental data for these specific enantiomers is limited in the public domain, the principles and methodologies outlined herein, supported by evidence from related pyrrolidine derivatives, provide a robust roadmap for researchers. By systematically evaluating the binding and functional activities of individual enantiomers, drug discovery teams can make more informed decisions, leading to the development of safer, more effective, and more selective therapeutics. The hypothetical data presented serves to illustrate the potential for significant enantioselective differences and reinforces the imperative for such comparative studies in modern drug development.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. [Link]
-
(R)-methyl pyrrolidine-3-carboxylate. PubChem. [Link]
-
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem. [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. [Link]
-
Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]
-
Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. PubMed Central. [Link]
-
A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. National Institutes of Health. [Link]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. National Institutes of Health. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. ResearchGate. [Link]
-
Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. ResearchGate. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 874964-22-4|(R)-Methyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The (R)-Methyl Pyrrolidine-3-Carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The (R)-methyl pyrrolidine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry, offering a versatile and stereochemically defined framework for the design of novel therapeutics. Its inherent chirality and conformational rigidity provide a unique starting point for developing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for distinct classes of compounds derived from this privileged scaffold, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Pyrrolidine-2,5-dione Moiety: A Versatile Pharmacophore for Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione, synthesized from precursors like (R)-methyl pyrrolidine-3-carboxylate, have emerged as a promising class of anticonvulsant agents. The SAR of these compounds has been extensively explored, revealing key structural features that govern their efficacy in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant activity of various 3-substituted pyrrolidine-2,5-dione derivatives is profoundly influenced by the nature of the substituent at the 3-position of the pyrrolidine ring.[1][2]
| Compound ID | 3-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 14 | 3-CF₃-phenylamino | 49.6 | 67.4 | [2] |
| 17 | 3-OCF₃-phenylamino | Potent | Potent | [2] |
| (C1-R)-31 | (R)-phenylglycine-derived | Potent | Potent | [2] |
| (C1-R)-32 | (R)-phenylglycine-derived | Potent | Potent | [2] |
| 7d | Cyclohexyl | - | 42.3 | [3] |
| 8a | 4-Fluorophenyl | 14.9 | - | [3] |
Table 1: Comparative anticonvulsant activity of 3-substituted pyrrolidine-2,5-dione derivatives.
The data clearly indicates that substitution at the 3-position of the pyrrolidine-2,5-dione ring is a critical determinant of anticonvulsant activity. Aromatic substituents, particularly those with electron-withdrawing groups like trifluoromethyl and trifluoromethoxy, confer potent activity in both MES and scPTZ models.[2] The stereochemistry at an appended phenylglycine moiety also plays a significant role, with the (R)-configuration being favorable.[2] Furthermore, lipophilic groups such as a cyclohexyl or a 4-fluorophenyl group at the 1-position can enhance activity.[3]
Mechanism of Action: Modulation of Neuronal Excitability
The primary mechanism of action for many pyrrolidine-2,5-dione-based anticonvulsants is the modulation of voltage-gated sodium channels, which leads to the stabilization of hyperexcited neurons and prevents the propagation of seizure activity.[4] Some derivatives may also exert their effects through interactions with other targets, such as calcium channels or the GABAergic system.[4]
Caption: Mechanism of action for pyrrolidine-2,5-dione anticonvulsants.
Experimental Protocols
A general and robust method for the synthesis of 3-substituted pyrrolidine-2,5-diones involves the reaction of a substituted succinic acid with an appropriate amine.[5]
Step 1: Synthesis of (R,S)-2-(substituted-phenyl)succinic acid. This starting material can be synthesized via various established organic chemistry methods.
Step 2: Imide Formation.
-
A mixture of the (R,S)-2-(substituted-phenyl)succinic acid (0.04 mol) and 2-aminoacetic acid (0.04 mol) is dissolved in water (20 mL).
-
The mixture is heated in a sand bath to distill off the water.
-
Once the water is completely removed, the reaction temperature is raised to and maintained at 180 °C for 1.5 hours.
-
The crude product, the corresponding 3-(substituted-phenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, is then purified by recrystallization from methanol.[5]
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent seizure spread and is considered a model of generalized tonic-clonic seizures.[6][7]
-
Male albino mice are administered the test compound intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
The abolition of the hindlimb tonic extensor phase is recorded as the endpoint of protection.[8]
-
The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that elevate the seizure threshold and is considered a model for absence and/or myoclonic seizures.[6][7]
-
Male albino mice are pretreated with the test compound.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered the endpoint of protection.
-
The ED₅₀ is calculated from the dose-response data.
Pyrrolidine-3-Carboxylic Acid Derivatives as Endothelin Receptor Antagonists
The endothelin (ET) system, particularly the ETₐ receptor, is a key player in vasoconstriction and cell proliferation.[9] Derivatives of pyrrolidine-3-carboxylic acid have been successfully developed as potent and selective ETₐ receptor antagonists.
Comparative Analysis of Endothelin Receptor Antagonism
The affinity and selectivity of these compounds for the ETₐ receptor are highly dependent on the substituents at the 1, 2, and 4-positions of the pyrrolidine ring.
| Compound | 2-Aryl Group | 4-Aryl Group | 1-Side Chain | ETₐ Kᵢ (nM) | ETₐ/ETₑ Selectivity | Reference |
| Atrasentan (ABT-627) | 4-Methoxyphenyl | 1,3-Benzodioxol-5-yl | N,N-dibutylaminocarbonylmethyl | Potent | High | [10][11] |
| Analogue | 4-Methylphenyl | 2,3-Dihydrobenzofuran-5-yl | N,N-dibutylaminocarbonylmethyl | Increased Affinity | Increased Selectivity | [10] |
| 9k (A-308165) | Modified 2-aryl | - | Diphenylmethylaminoacetamide | - | >27,000-fold for ETₑ | [12] |
Table 2: Comparative activity of pyrrolidine-3-carboxylic acid-based endothelin receptor antagonists.
The SAR studies reveal that replacing the methoxy group of Atrasentan with a methyl group and the benzodioxole with a dihydrobenzofuran increases both affinity and selectivity for the ETₐ receptor.[10] Furthermore, modification of the N,N-dibutylaminoacetamide side chain to a diphenylmethylaminoacetamide group can dramatically switch the selectivity towards the ETₑ receptor.[12]
Mechanism of Action: Blocking Endothelin-1 Signaling
ETₐ receptor antagonists competitively block the binding of endothelin-1 (ET-1) to the ETₐ receptor on vascular smooth muscle cells. This inhibition prevents the ET-1-induced signaling cascade that leads to vasoconstriction and cell proliferation.[9]
Caption: Mechanism of action for pyrrolidine-based ETₐ receptor antagonists.
Experimental Protocol: Endothelin Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the endothelin receptor.[13]
-
Membrane Preparation: Membranes from cells expressing the human ETₐ receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ET-1 (e.g., ¹²⁵I-ET-1) and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
(R)-Methyl Pyrrolidine-3-Carboxylate Derivatives as Anticancer Agents
The versatility of the (R)-methyl pyrrolidine-3-carboxylate scaffold extends to the development of anticancer agents. Various modifications of this core structure have yielded compounds with significant cytotoxic activity against a range of cancer cell lines.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of these derivatives is highly dependent on the nature of the substituents appended to the pyrrolidine ring.
| Compound ID | Key Structural Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 37e | Thiophene-containing | MCF-7 | 17 | [1] |
| HeLa | 19 | [1] | ||
| 51a | 3-Methylpyridine substituent | CXCR4 expressing cells | 0.079 (binding) | [1] |
Table 3: Comparative anticancer activity of (R)-methyl pyrrolidine-3-carboxylate derivatives.
The data highlights that the incorporation of a thiophene moiety can lead to potent cytotoxic activity against breast (MCF-7) and cervical (HeLa) cancer cells.[1] Furthermore, derivatives targeting specific cancer-related pathways, such as the CXCR4 receptor involved in metastasis, have shown high binding affinity.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 2 to 4 hours until a purple precipitate is visible.[15]
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.[15]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
This guide has provided a comparative overview of the SAR for several classes of bioactive compounds derived from the (R)-methyl pyrrolidine-3-carboxylate scaffold. The presented data and protocols underscore the importance of this chiral building block in the rational design of novel therapeutics. The key takeaways for researchers are:
-
Stereochemistry is paramount: The (R)-configuration at the 3-position is often crucial for desired biological activity.
-
Substituent effects are profound: Small modifications to the substituents on the pyrrolidine ring can dramatically alter potency and selectivity.
-
Target-specific design is achievable: The versatility of the scaffold allows for the development of compounds with high affinity and selectivity for a diverse range of biological targets.
By leveraging the insights from these SAR studies and employing the detailed experimental protocols, researchers can accelerate the discovery and development of next-generation therapeutics based on this remarkable scaffold.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]
-
Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
-
Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(1), 134. [Link]
-
Dayton, B. D., Chiou, W. J., Opgenorth, T. J., & Wu-Wong, J. R. (2000). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life sciences, 66(10), 937–945. [Link]
-
ResearchGate. (n.d.). Principle of the in vitro PPARß/δ transactivation assay. [Link]
-
Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of medicinal chemistry, 44(23), 3978–3984. [Link]
-
Wang, Y., et al. (2018). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Bioorganic & medicinal chemistry, 26(1), 1–11. [Link]
-
Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7358. [Link]
-
ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
IRIS UNIPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
von Geldern, T. W., et al. (2000). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Journal of medicinal chemistry, 43(19), 3568–3577. [Link]
-
Wolf, D. C., et al. (2001). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, 62(2), 258-266. [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196-206. [Link]
-
ResearchGate. (n.d.). EC 50 and maximal activities of PPARγ ligands. [Link]
-
Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7358. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
-
ResearchGate. (2025). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]
-
Frontiers. (n.d.). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. [Link]
-
MDPI. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link]
-
Liu, G., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of medicinal chemistry, 42(18), 3679–3689. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
National Center for Biotechnology Information. (n.d.). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. [Link]
-
ResearchGate. (2025). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. [Link]
-
Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of medicinal chemistry, 42(18), 3679–3689. [Link]
-
American Heart Association Journals. (n.d.). Endothelins and Endothelin Receptor Antagonists. [Link]
-
Obniska, J., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(1), 134. [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]
-
MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]
-
protocols.io. (n.d.). MTT Assay protocol. [Link]
-
National Center for Biotechnology Information. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. [Link]
-
Khan, S. A., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European journal of medicinal chemistry, 84, 431–438. [Link]
-
Brine, G. A., et al. (1983). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of pharmaceutical sciences, 72(6), 680–682. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
European Respiratory Society Publications. (n.d.). Endothelin receptor antagonists in pulmonary arterial hypertension. [Link]
-
RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
-
Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 245, 114954. [Link]
-
MDPI. (n.d.). Correlation of Lp(a), ApoB and oxLDL with Endothelial Damage Reading in Patients with Different Degrees of Coronary Atherosclerosis. [Link]
-
American Epilepsy Society. (2010). Comparison-of-two-seizure-threshold-rat-models-for-evaluation-of-proconvulsant-drug-properties. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative In Vitro Analysis of Novel Pyrrolidine-Based Kinase Inhibitors Derived from (R)-Methyl Pyrrolidine-3-Carboxylate
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone for the development of novel therapeutics.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its utility in creating molecules with favorable physicochemical and pharmacological properties.[3][4] (R)-Methyl pyrrolidine-3-carboxylate, a chiral building block, offers a synthetically versatile starting point for generating diverse chemical entities with stereospecific bioactivity. This guide provides an in-depth comparative analysis of a novel pyrrolidine-based compound, Compound X , a multi-target tyrosine kinase inhibitor, benchmarked against the established drug, Sunitinib. We will delve into the critical in vitro assays that form the foundation of its preclinical evaluation, explaining not just the "how" but the "why" behind each experimental step.
The Rationale for Targeting Kinases with Pyrrolidine Scaffolds
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] This makes them a prime target for therapeutic intervention. The pyrrolidine ring, with its sp³-hybridized carbons, provides a three-dimensional architecture that can effectively probe the ATP-binding pocket of kinases, often leading to high potency and selectivity.[5] The design of Compound X, a 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivative, is a strategic endeavor to harness these properties to inhibit key kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3]
Part 1: Primary Target Engagement and Potency Assessment
The initial and most critical step in characterizing a novel kinase inhibitor is to determine its potency against the intended targets. For Compound X, this involves quantifying its inhibitory activity against VEGFR-2 and PDGFRβ.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common and robust method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.[6]
Experimental Causality: The choice of a radiometric assay, while requiring specialized handling, offers high sensitivity and a direct measure of enzymatic activity, making it a gold standard for determining inhibitor potency.[6] The ATP concentration is kept at or near the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.[7]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.4), 140 mM NaCl, 1 mM EGTA, 1 mM DTT.[8]
-
Enzyme Dilution: Prepare working solutions of recombinant human VEGFR-2 and PDGFRβ in kinase buffer. The final concentration should be in the low nanomolar range (e.g., 10 nM), predetermined to be in the linear range of the assay.[8]
-
Substrate Solution: Prepare a solution of a generic kinase substrate, such as α-casein, at a concentration of 10 µM.[6]
-
ATP Solution: Prepare a solution of [γ-³²P]ATP and unlabeled ATP in kinase buffer with 500 µM MgCl₂. The final ATP concentration should be 200 µM.[8]
-
Test Compounds: Prepare serial dilutions of Compound X and Sunitinib in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to a 96-well plate.
-
Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate the plate at 37°C for 15 minutes.[8]
-
Stop the reaction by adding 5 µL of 4x SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the radioactivity in the substrate bands using a phosphorimager or by excising the bands and using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Comparative Potency Data
| Compound | Target | IC₅₀ (nM) |
| Compound X | VEGFR-2 | 15 |
| PDGFRβ | 25 | |
| Sunitinib | VEGFR-2 | 30 |
| PDGFRβ | 40 |
Note: The data presented here are illustrative and based on typical findings for such compounds.
The lower IC₅₀ values for Compound X suggest a higher potency against both VEGFR-2 and PDGFRβ compared to Sunitinib in this biochemical assay.[3]
Part 2: Cellular Activity and Cytotoxicity Assessment
While a biochemical assay confirms direct target inhibition, it is crucial to assess the compound's activity in a cellular context. This is followed by an evaluation of its general cytotoxicity to distinguish between targeted anti-proliferative effects and non-specific toxicity.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Experimental Causality: This assay is a robust, high-throughput method to determine a compound's effect on cancer cell proliferation.[10] We use a cancer cell line known to be dependent on the signaling pathways regulated by VEGFR-2 and PDGFRβ, such as human umbilical vein endothelial cells (HUVECs) for anti-angiogenic effects or a relevant cancer cell line.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and Sunitinib in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).
-
Comparative Cellular Activity and Cytotoxicity
| Compound | Cell Line | GI₅₀ (µM) |
| Compound X | HUVEC | 0.5 |
| Sunitinib | HUVEC | 1.2 |
Note: The data presented here are illustrative.
The results indicate that Compound X has a more potent anti-proliferative effect on HUVECs compared to Sunitinib, which is consistent with its higher biochemical potency.
Part 3: Metabolic Stability Assessment
Early assessment of a compound's metabolic stability is crucial for predicting its pharmacokinetic profile. A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), located in the liver microsomes.[12][13]
Experimental Causality: Liver microsomes are a well-established and cost-effective in vitro system for predicting in vivo hepatic clearance.[12][14] The inclusion of NADPH as a cofactor is essential as it is required for the activity of CYP enzymes.[14]
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of Compound X and a control compound (e.g., a compound with known metabolic stability) at 1 µM in 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Prepare a suspension of human liver microsomes at a protein concentration of 0.5 mg/mL in the same buffer.[12]
-
Prepare a solution of the NADPH cofactor at a final concentration of 1 mM.[12]
-
-
Incubation:
-
Pre-warm the compound and microsome solutions to 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[12]
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound X | 35 | 20 |
| Sunitinib | 25 | 28 |
Note: The data presented here are illustrative.
Compound X exhibits a longer half-life and lower intrinsic clearance compared to Sunitinib, suggesting better metabolic stability. This is a desirable characteristic for a drug candidate.
Visualization of the Experimental Workflow
The following diagram illustrates the overarching in vitro testing cascade for a novel kinase inhibitor like Compound X.
Caption: In Vitro Testing Workflow for Novel Kinase Inhibitors.
Conclusion and Future Directions
This guide has outlined a foundational in vitro testing cascade for the initial characterization of novel compounds derived from (R)-Methyl pyrrolidine-3-carboxylate, using the hypothetical kinase inhibitor, Compound X, as an exemplar. The comparative data against Sunitinib suggest that Compound X exhibits superior potency and metabolic stability, marking it as a promising lead candidate.
The causality-driven approach to experimental design, from the selection of robust assays to the rationale behind specific protocol steps, ensures the generation of reliable and translatable data. This self-validating system of interconnected assays provides a comprehensive initial profile of a new chemical entity.
Further in vitro characterization would involve broader kinase profiling to assess selectivity, investigation of the mechanism of action (e.g., ATP-competitive vs. allosteric), and evaluation in more complex 3D cell culture models. These subsequent studies, building upon the foundational data presented here, are essential for making informed decisions on the progression of novel drug candidates toward clinical development.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]
-
Luxenburger, A., et al. (2018). The role of steric factors in the design of potent and selective CK1 kinase inhibitors. Journal of Medicinal Chemistry, 61(15), 6746-6761. [Link]
-
Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2333. [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 905. [Link]
-
He, S., et al. (2005). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 48(20), 6423-6426. [Link]
-
Berridge, M. V., et al. (2005). The MTT cell viability assay: a review of its use in the screening of anticancer agents. Anti-cancer Drugs, 16(8), 797-805. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Yıldırım, S., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 7(42), 37827-37841. [Link]
-
Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]
-
Grybaitė, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7821. [Link]
-
Rask-Andersen, M., et al. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 10(8), 579-590. [Link]
-
He, X., et al. (2005). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 48(20), 6423-6426. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Patel, K., et al. (2022). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Research Journal of Pharmacy and Technology, 15(1), 1-6. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8758. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(3), 52. [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 905. [Link]
-
O'Donnell, C. J., et al. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 9(19), 6733-6740. [Link]
-
Al-Zahrani, A. A., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(15), 5786. [Link]
-
Rowland, A., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kumar, A., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 92, 117429. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
He, X., et al. (2005). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 48(20), 6423-6426. [Link]
-
Persoons, L., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Monatshefte für Chemie - Chemical Monthly, 152(2), 209-220. [Link]
-
Szymańska, E., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(15), 5801. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mercell.com [mercell.com]
A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (R)-Methyl Pyrrolidine-3-Carboxylate
In the landscape of modern drug development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. (R)-Methyl pyrrolidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical agents, is no exception. The accurate determination of its enantiomeric excess (ee) is a critical quality control step, ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity
Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit markedly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. Regulatory bodies globally, therefore, mandate stringent control over the enantiomeric purity of chiral drugs. For a chiral intermediate like (R)-Methyl pyrrolidine-3-carboxylate, ensuring high enantiomeric excess at an early stage prevents the propagation of stereochemical impurities through a synthetic route, which can be costly and challenging to remediate later.
The enantiomeric excess is a measure of the purity of a chiral substance, calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] represent the concentration or peak area of the (R) and (S) enantiomers, respectively. An ee of 100% indicates an enantiomerically pure sample.
This guide will compare three robust analytical techniques for determining the enantiomeric excess of (R)-Methyl pyrrolidine-3-carboxylate:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Each method will be evaluated based on its principles, performance, and practical applicability.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1] The separation is contingent on the differential interactions between the enantiomers and a chiral stationary phase (CSP).[1]
Principle of Chiral HPLC
Enantiomers possess identical physical properties in an achiral environment. However, when they interact with a chiral environment, such as a CSP, they form transient diastereomeric complexes with different energies of formation. This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation and quantification. For a polar molecule like methyl pyrrolidine-3-carboxylate, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[2][3]
An alternative HPLC-based approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form stable diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).[4]
Experimental Protocols
This protocol outlines a direct method using a chiral stationary phase.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of methyl pyrrolidine-3-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.[1] Prepare a racemic standard at the same concentration to identify the retention times of the (R) and (S) enantiomers.[1]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) n-hexane:IPA. The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm (where the carboxylate group has some absorbance).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject the sample of (R)-Methyl pyrrolidine-3-carboxylate.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula mentioned previously.
-
// Invisible nodes and edges for alignment node [style=invis, width=0]; edge [style=invis]; Sample -> Racemic; } Direct Chiral HPLC Workflow
This protocol utilizes a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that can be separated on a standard C18 column.[4]
Step-by-Step Methodology:
-
Derivatization Procedure:
-
Weigh approximately 10 mg of the methyl pyrrolidine-3-carboxylate sample into a vial.
-
Dissolve in 1 mL of a 1% sodium bicarbonate solution in water.
-
Add 1 mL of a 10 mg/mL solution of Marfey's reagent in acetone.
-
Heat the mixture at 40-60 °C for 1 hour.[4]
-
Cool the reaction mixture to room temperature and neutralize with 200 µL of 1M HCl.[4]
-
Dilute the sample with a 50:50 (v/v) mixture of water and acetonitrile before injection.[4]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water). The gradient will need to be optimized to separate the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 340 nm (the wavelength of maximum absorbance for the dinitrophenyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess.
-
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[6] For many polar compounds like methyl pyrrolidine-3-carboxylate, derivatization is necessary to increase volatility and improve peak shape.[6]
Principle of Chiral GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives, to differentiate between enantiomers.[7] The differential interaction of the enantiomers with the CSP as they are carried through the column by an inert gas leads to their separation.
Experimental Protocol
This protocol involves a two-step derivatization process to make the analyte suitable for GC analysis.
Step-by-Step Methodology:
-
Derivatization Procedure:
-
Esterification (if starting from the carboxylic acid): This step is not necessary for methyl pyrrolidine-3-carboxylate.
-
Acylation: To a dry sample of methyl pyrrolidine-3-carboxylate (approx. 1 mg), add 500 µL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 10 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).[6] This program will need to be optimized.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Inject a derivatized racemic standard to determine the retention times of the enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy is a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation.[8] This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between corresponding protons of the two enantiomers.[9]
Principle of NMR with CSAs
In an achiral solvent, the NMR spectra of two enantiomers are identical.[1] However, upon addition of a CSA, the enantiomers form transient, non-covalent diastereomeric complexes.[8] These complexes are in fast exchange with the free enantiomers. The different magnetic environments of the diastereomeric complexes result in observable differences in the chemical shifts (Δδ) of specific protons in the enantiomers, allowing for their individual integration and the determination of the ee.
Experimental Protocol
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the sample of methyl pyrrolidine-3-carboxylate (approx. 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a specific amount of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube. The molar ratio of CSA to analyte typically ranges from 0.5 to 2.0 and should be optimized.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting in the presence of the CSA. For methyl pyrrolidine-3-carboxylate, the methyl ester protons or the protons on the pyrrolidine ring are good candidates.
-
Integrate the two resolved signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess based on the integration values.
-
Comparative Analysis
The choice of method for determining the enantiomeric excess of (R)-Methyl pyrrolidine-3-carboxylate depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the stage of the drug development process.
| Feature | Chiral HPLC (Direct) | Chiral HPLC (Indirect) | Chiral GC | NMR with CSA |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Derivatization to diastereomers, separation on achiral column | Differential interaction with a CSP in the gas phase | Formation of transient diastereomeric complexes with a CSA |
| Sample Prep | Simple dissolution | Multi-step derivatization required | Multi-step derivatization usually required | Simple mixing |
| Analysis Time | 10-30 minutes per sample | Longer due to derivatization | 15-45 minutes per sample | 5-15 minutes per sample |
| Sensitivity | High (µg/mL to ng/mL) | Very high (due to chromophore in derivatizing agent) | Very high (ng/mL to pg/mL) | Lower (mg scale) |
| Accuracy | High | High | High | Moderate to High |
| Precision | High | High | High | Moderate |
| Instrumentation | HPLC with UV detector, Chiral Column | HPLC with UV detector, Standard C18 Column | GC with FID/MS, Chiral Column | High-field NMR Spectrometer |
| Cost/Sample | Moderate (chiral columns are expensive) | Lower column cost, but reagent and labor costs | Moderate (chiral columns are expensive) | High initial instrument cost, low consumable cost |
| Key Advantage | Direct analysis, widely applicable | Uses standard columns, high sensitivity | High resolution and sensitivity for volatile compounds | Rapid, non-destructive, no separation needed |
| Key Disadvantage | Cost of chiral columns, method development can be empirical | Derivatization can be complex and introduce errors | Limited to volatile/derivatizable compounds | Lower sensitivity, potential for peak overlap |
Conclusion and Recommendations
Each of the discussed methods offers a reliable means of determining the enantiomeric excess of (R)-Methyl pyrrolidine-3-carboxylate, with distinct advantages and disadvantages.
-
Chiral HPLC (Direct Method) is often the preferred method for routine quality control due to its robustness, high precision, and direct analysis capabilities. While the initial cost of a chiral column is high, its longevity and the simplicity of sample preparation make it efficient for high-throughput environments.
-
Chiral HPLC (Indirect Method) is an excellent alternative when a suitable chiral column is not available or when higher sensitivity is required. The derivatization with Marfey's reagent, for instance, introduces a strong chromophore, significantly enhancing detection limits. However, the derivatization step adds complexity and potential sources of error.
-
Chiral GC is a powerful technique, especially when coupled with a mass spectrometer for definitive identification. Its high resolution is a significant advantage. The main limitation for (R)-Methyl pyrrolidine-3-carboxylate is the necessity of derivatization to ensure sufficient volatility and thermal stability.
-
NMR with a Chiral Solvating Agent is unparalleled in its speed and simplicity of sample preparation. It is an ideal method for rapid screening of reaction outcomes in a research and development setting. Its non-destructive nature allows for sample recovery. The primary drawbacks are its lower sensitivity compared to chromatographic methods and the potential for peak overlap in complex samples.
For researchers in early-stage process development, NMR with a CSA provides a rapid and efficient tool for reaction optimization. For formal quality control and release testing in a regulated environment, a validated Direct Chiral HPLC method is the industry standard, offering the best combination of accuracy, precision, and reliability.
References
-
Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Glob J Pharmaceu Sci, 11(1), 555801. [Link]
-
Li, G., et al. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3, 96-102. [Link]
-
Joyce, K. B., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules, 28(20), 7186. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 628(8008), 558-564. [Link]
-
Sarri, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12699-12709. [Link]
-
Yuan, C., et al. (2019). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 17(3), 514-518. [Link]
-
ResearchGate. figure supplement 1: Chiral separation of 3R (LA-Deg) and.... [Link]
-
SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 76(18), 7449-7455. [Link]
-
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 168-175. [Link]
-
ResearchGate. NMR Chiral solvating agents. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Kersten, B. S. (1994). HPLC CHIRAL OPTIMIZATION OF-A UNIQUE p-AMINO ACID AND ITS ESTER. Journal of Liquid Chromatography, 17(1), 33-46. [Link]
-
Asan, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]
-
Wang, Y., et al. (2021). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 86(2), 1637-1644. [Link]
-
Gafner, F., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2187. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Detection of (R)-pyrrolidine-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the accurate detection and quantification of small molecules are paramount. (R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, and its derivatives are increasingly recognized as crucial building blocks in the synthesis of a variety of bioactive compounds, including potent enzyme inhibitors and receptor agonists.[1][2] Their unique stereochemically defined structure makes them ideal scaffolds for creating novel therapeutics. However, the analytical toolset for these molecules is not as straightforward as for larger biomolecules like proteins. This guide provides a comprehensive comparison of methodologies for the detection and analysis of (R)-pyrrolidine-3-carboxylic acid, with a focus on providing researchers with the insights needed to select the most appropriate technique for their specific research questions.
The Immunoassay Conundrum: Why Aren't There Antibodies for (R)-pyrrolidine-3-carboxylic Acid?
A primary instinct for many researchers seeking to detect a specific molecule is to look for a highly specific antibody, the cornerstone of techniques like ELISA. However, a thorough search of commercial suppliers reveals a notable absence of antibodies that specifically target (R)-pyrrolidine-3-carboxylic acid. This is not an oversight but rather a consequence of fundamental immunological principles.
(R)-pyrrolidine-3-carboxylic acid is a small molecule, or "hapten." On its own, it is generally not immunogenic, meaning it cannot elicit an immune response to produce antibodies. To generate antibodies against it, it would need to be chemically conjugated to a larger carrier protein. This process, however, is fraught with challenges that directly impact the specificity of the resulting antibodies:
-
Conjugation Chemistry: The chemical linkage of the hapten to the carrier protein can alter the hapten's structure, leading to antibodies that recognize the modified structure rather than the native molecule.
-
Epitope Presentation: The way the hapten is presented on the carrier protein will influence which parts of the molecule are recognized by the immune system. This can lead to antibodies that recognize the linker region or only a small, non-specific portion of the hapten.
-
High Potential for Cross-Reactivity: Due to the structural similarity of (R)-pyrrolidine-3-carboxylic acid to other endogenous molecules like proline and its various derivatives, antibodies raised against it would have a high probability of cross-reacting with these related compounds. This would lead to a high rate of false-positive results and a lack of analytical specificity.
Given these significant hurdles, it is understandable why specific and reliable antibodies for (R)-pyrrolidine-3-carboxylic acid are not commercially available. Consequently, researchers must turn to alternative, more robust analytical platforms.
Alternative Analytical Platforms: A Head-to-Head Comparison
For the reliable analysis of (R)-pyrrolidine-3-carboxylic acid and its derivatives, chromatographic and spectroscopic methods are the techniques of choice. This section provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture. For carboxylic acids, several HPLC modes can be employed, with reverse-phase and ion-exchange chromatography being the most common.
Principle of a Representative HPLC Method: A common approach for separating carboxylic acids is to use a mixed-mode column that combines reverse-phase and anion-exchange mechanisms.[3] This allows for the separation of a wide range of acidic and hydrophilic compounds.
Experimental Workflow:
Figure 1: General experimental workflow for HPLC analysis.
Detailed Protocol (General Method for Carboxylic Acids):
-
Sample Preparation:
-
For biological samples (e.g., plasma, tissue homogenate), perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Column: Use a mixed-mode column suitable for carboxylic acids, such as a Primesep B2 column (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). A typical starting ratio could be 70:30 (Acetonitrile:Water).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Detection: Use a UV detector set to a low wavelength, such as 210 nm, where carboxylic acids exhibit some absorbance.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to (R)-pyrrolidine-3-carboxylic acid by comparing its retention time with that of a pure standard.
-
Quantify the amount of the compound by integrating the area under the peak and comparing it to a standard curve generated from known concentrations of the analyte.
-
| Performance Characteristic | HPLC-UV |
| Specificity | Moderate. Relies on retention time, which can be affected by co-eluting compounds. |
| Sensitivity | Low to moderate. Carboxylic acids are weak chromophores, leading to lower sensitivity with UV detection.[5] |
| Throughput | High. Automated systems can process many samples per day. |
| Cost | Relatively low compared to mass spectrometry. |
| Chiral Separation | Requires a specialized chiral column and method development. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. This is often the gold standard for quantitative analysis of small molecules in complex matrices.
Principle of LC-MS/MS: After separation by HPLC, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer selects the parent ion of the target molecule, which is then fragmented. The second mass analyzer detects specific fragment ions. This multiple reaction monitoring (MRM) provides a very high degree of specificity and sensitivity. For chiral molecules like (R)-pyrrolidine-3-carboxylic acid, derivatization with a chiral reagent can be employed to separate the enantiomers on a standard reverse-phase column.[6]
Experimental Workflow:
Figure 2: General experimental workflow for LC-MS/MS analysis.
Detailed Protocol (Adapted from a method for a related compound): [7]
-
Sample Preparation and Derivatization:
-
Perform an initial sample clean-up as described for the HPLC protocol (protein precipitation and filtration).
-
To a known volume of the sample extract, add a solution of a chiral derivatization reagent (e.g., a chiral amine or chloroformate) and a coupling agent in an appropriate solvent.
-
Incubate the reaction mixture to allow for complete derivatization.
-
Quench the reaction and dilute the sample with the initial mobile phase before injection.
-
-
LC-MS/MS Analysis:
-
Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically sufficient for separating the diastereomeric derivatives.
-
Mobile Phase: Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode mass spectrometry.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Develop a multiple reaction monitoring (MRM) method by first infusing a pure standard of the derivatized analyte to determine the parent ion and the most abundant and stable fragment ions.
-
-
Data Analysis:
-
Quantify the derivatized (R)-pyrrolidine-3-carboxylic acid by integrating the area of the specific MRM transition peak and comparing it to a standard curve prepared with the derivatized standard.
-
| Performance Characteristic | LC-MS/MS |
| Specificity | Very High. MRM provides two levels of mass filtering, significantly reducing interferences. |
| Sensitivity | Very High. Capable of detecting compounds at the picogram to femtogram level.[6] |
| Throughput | High. Can be fully automated. |
| Cost | High initial instrument cost and requires specialized expertise for operation and maintenance. |
| Chiral Separation | Excellent, especially when combined with chiral derivatization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).
Principle of NMR: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecule's structure. For quantitative analysis, the integral of a specific resonance signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-Pyrrolidine-3-carboxylic acid [myskinrecipes.com]
- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
